Chymostatin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2698358-08-4 |
|---|---|
Molecular Formula |
C31H41N7O6 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[[(2S,3S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H41N7O6/c1-3-19(2)25(27(40)34-22(18-39)16-20-10-6-4-7-11-20)37-28(41)26(23-14-15-33-30(32)35-23)38-31(44)36-24(29(42)43)17-21-12-8-5-9-13-21/h4-13,18-19,22-26H,3,14-17H2,1-2H3,(H,34,40)(H,37,41)(H,42,43)(H3,32,33,35)(H2,36,38,44)/t19-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
OLVPQBGMUGIKIW-KTHKBMNISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chymostatin C: A Technical Guide to its Protease Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925), a protease inhibitor of microbial origin, is a valuable tool in the study of proteolytic pathways and a potential starting point for therapeutic development. This technical guide provides an in-depth analysis of the inhibitor specificity of chymostatin, focusing on its interactions with various classes of proteases. This document summarizes quantitative inhibition data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of chymostatin's biochemical activity.
Data Presentation: Quantitative Inhibitor Specificity
Chymostatin exhibits a range of inhibitory activities against several proteases, with a pronounced specificity for chymotrypsin-like serine proteases. The following tables summarize the available quantitative data on the inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of chymostatin against various enzymes.
| Protease Family | Protease | Organism/Source | Kᵢ | IC₅₀ | Inhibition Type | Reference(s) |
| Serine Proteases | α-Chymotrypsin | Bovine Pancreas | 0.4 nM | 6.7 ± 0.5 nM | Slow-Binding, Competitive | [1][2] |
| Cathepsin G | Human Leukocyte | 150 nM | - | Slow-Binding, Competitive | [1][2] | |
| Chymase | Human | - | - | Potent Inhibition | [3] | |
| Cysteine Proteases | Papain | Carica papaya | Potent Inhibition | Low nM range | - | [2] |
| Cathepsin B | - | - | - | Inhibits | [4] | |
| Cathepsin H | - | - | - | Potent Inhibition | [4] | |
| Cathepsin L | - | - | - | Inhibits | ||
| Other | COVID-19 Mpro | SARS-CoV-2 | - | 15.81 µM | - | |
| H441 Lung Cancer Cells | Human | - | 1.2 µM | Pro-apoptotic |
Note: A dash (-) indicates that the data was not available in the cited sources.
Mechanism of Action: Slow-Binding Inhibition of Chymotrypsin (B1334515)
Chymostatin's inhibition of chymotrypsin is a well-characterized example of slow-binding inhibition. This mechanism involves a two-step process:
-
Initial Reversible Binding: Chymostatin first binds to the active site of chymotrypsin to form an initial, reversible enzyme-inhibitor complex (EI).
-
Isomerization to a Tighter Complex: This initial complex then undergoes a conformational change, or isomerization, to a more stable, tightly bound complex (EI*).
The slow rate of this isomerization is what characterizes the "slow-binding" nature of the inhibition. The C-terminal aldehyde group of chymostatin is crucial for this mechanism, as it forms a hemiacetal with the catalytic serine residue in the active site of chymotrypsin, mimicking the tetrahedral intermediate of the normal catalytic reaction.[1][2]
Experimental Protocols
Determination of Inhibition Constant (Kᵢ) for a Slow-Binding Inhibitor like Chymostatin
This protocol outlines a general method for determining the Kᵢ of a slow-binding inhibitor using progress curve analysis. This method is particularly suited for inhibitors like chymostatin where the establishment of the final steady-state inhibition is time-dependent.
Materials:
-
Purified target protease (e.g., α-Chymotrypsin)
-
Chymostatin stock solution (in a suitable solvent like DMSO)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)[5]
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂, pH 7.8-8.3)[3]
-
Microplate reader capable of kinetic measurements
-
96-well microplates
Procedure:
-
Enzyme and Substrate Concentration Optimization:
-
Determine the optimal concentration of the enzyme that yields a linear reaction progress curve for a desired duration (e.g., 10-15 minutes).
-
Determine the Michaelis constant (Kₘ) of the substrate by measuring initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. For subsequent inhibition assays, use a substrate concentration at or below the Kₘ.
-
-
Progress Curve Analysis of Inhibition:
-
Prepare a series of dilutions of the chymostatin stock solution in assay buffer.
-
In a 96-well plate, set up reactions containing the optimized enzyme concentration, the chromogenic substrate, and varying concentrations of chymostatin. Include a control reaction with no inhibitor.
-
Initiate the reactions by adding the enzyme to the mixture of substrate and inhibitor.
-
Immediately begin monitoring the change in absorbance (for a chromogenic substrate) or fluorescence over time in a microplate reader. Collect data points at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe the transition from the initial velocity to the final steady-state inhibited velocity.[6][7]
-
-
Data Analysis:
-
The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate of product formation.
-
Fit the progress curve data for each inhibitor concentration to the equation for slow-binding inhibition: [P] = v_s * t + (v_0 - v_s) * (1 - exp(-k_obs * t)) / k_obs Where:
-
[P] is the product concentration at time t
-
v_0 is the initial velocity
-
v_s is the final steady-state velocity
-
k_obs is the apparent first-order rate constant for the onset of inhibition.
-
-
Plot the k_obs values against the corresponding inhibitor concentrations [I].
-
Fit this plot to the following equation to determine the inhibition constants: k_obs = k_off + k_on * [I] Where:
-
k_on is the association rate constant.
-
k_off is the dissociation rate constant.
-
-
Calculate the overall inhibition constant (Kᵢ) using the equation: Kᵢ = k_off / k_on
-
Alternative Pre-incubation Method:
For very slow-binding inhibitors, a pre-incubation protocol can be employed.
-
Pre-incubate the enzyme with various concentrations of chymostatin for different periods to allow the enzyme and inhibitor to reach equilibrium.[7][8]
-
Initiate the reaction by adding the substrate.
-
Measure the initial velocity for each pre-incubation time and inhibitor concentration.
-
Analyze the data to determine the kinetic parameters.[8]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to chymostatin's inhibitory action.
References
- 1. pnas.org [pnas.org]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
Chymostatin C: A Technical Guide on its Microbial Origins and Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymostatin (B1668925), a potent protease inhibitor, is a naturally occurring peptide aldehyde produced by various species of actinomycetes. This technical guide provides an in-depth exploration of Chymostatin C, one of the primary variants of this microbial product. The document details its microbial origin, biochemical structure, and its inhibitory activity against key proteases. Furthermore, it provides detailed experimental protocols for assessing its inhibitory effects and visualizes its known mechanism of action on cellular signaling pathways.
Introduction
Chymostatin is a bioactive peptide of microbial origin that functions as a reversible inhibitor of several proteases, with a pronounced specificity for chymotrypsin-like serine proteases. It is not a single compound but rather a mixture of three main components: Chymostatin A, B, and C. These variants differ in the amino acid residue at a specific position within their peptide structure. This guide focuses specifically on this compound, providing a comprehensive overview for researchers and professionals in drug development and related scientific fields.
Microbial Origin of Chymostatin
Chymostatin is a secondary metabolite produced by several species of soil-dwelling bacteria belonging to the order Actinomycetales. The primary producers of chymostatin are strains of the genus Streptomyces.
Producing Organisms
Initial isolation and characterization studies identified Streptomyces hygroscopicus and Streptomyces lavendulae as prominent producers of chymostatin. Further research has indicated that other Streptomyces species may also synthesize this protease inhibitor. The production of chymostatin is typically achieved through fermentation of these microbial cultures, followed by extraction and purification processes to isolate the active compounds.
Structural Variants
The general structure of chymostatin is a tetrapeptide aldehyde. The three main natural analogs, Chymostatin A, B, and C, share a common backbone but differ in a single amino acid residue. In the case of This compound , this variable residue is L-isoleucine .
-
Chymostatin A: Contains L-leucine
-
Chymostatin B: Contains L-valine
-
This compound: Contains L-isoleucine
Quantitative Data on Inhibitory Activity
Chymostatin is a potent inhibitor of a range of proteases, with its primary targets being chymotrypsin (B1334515) and other chymotrypsin-like serine proteases. While much of the available data pertains to the chymostatin mixture, this section aims to present the known inhibitory concentrations. It is important to note that specific IC50 values for purified this compound are not widely reported in the literature; the data below primarily reflects the activity of the chymostatin complex.
| Protease Target | Inhibitor | IC50 / ID50 / Ki | Notes |
| Chymotrypsin | Chymostatin (mixture) | ID50 = 150 ng/mL | Strongly inhibits. |
| Papain | Chymostatin (mixture) | ID50 = 7.5 µg/mL | Weakly inhibits. |
| Cathepsin G | Chymostatin (mixture) | - | Strong inhibitor. |
| Cathepsins A, B, H, L | Chymostatin (mixture) | - | Strong inhibitor of most cysteine proteases. |
| Human Leukocyte Elastase | Chymostatin (mixture) | - | Weakly inhibits. |
| COVID-19 Mpro | Chymostatin (mixture) | IC50 = 15.81 µM | Exhibits inhibitory activity.[1] |
| Human H441 lung cancer cells | Chymostatin (mixture) | IC50 = 1.2 µM | Inhibits proliferation.[1] |
ID50 (Inhibitory Dose 50%) and IC50 (Half-maximal Inhibitory Concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
Experimental Protocols
Chymotrypsin Inhibition Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol outlines a common method for determining the inhibitory activity of chymostatin against α-chymotrypsin by monitoring the hydrolysis of the substrate BTEE.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Trizma base
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl2)
-
Methanol
-
This compound (or chymostatin mixture)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
80 mM Trizma-base Buffer (pH 7.8): Prepare by diluting a 1.0 M Trizma base stock solution. Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
1.18 mM BTEE Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol, then bring the final volume to 100 mL with ultrapure water.
-
2 M CaCl2 Solution: Dissolve calcium chloride dihydrate in ultrapure water to a final concentration of 2 M.
-
1 mM HCl Solution: Prepare a 1:1000 dilution of a 1 M HCl stock solution with ultrapure water. Keep this solution on ice.
-
α-Chymotrypsin Stock Solution: Immediately before use, prepare a solution of 2-5 units/mL of α-chymotrypsin in cold 1 mM HCl.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilutions can be made in the assay buffer.
-
-
Assay Protocol:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, prepare the reaction mixture with the final concentrations: 38 mM Tris, 0.55 mM BTEE, 30% (v/v) Methanol, and 53 mM CaCl2. The total volume should be 3.00 mL.
-
To test for inhibition, add the desired concentration of this compound to the reaction mixture. For the control (uninhibited reaction), add the same volume of the solvent used for the chymostatin solution.
-
Equilibrate the cuvette in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 0.2-0.5 units of the α-chymotrypsin solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA256/minute) from the initial linear portion of the curve.
-
The percentage of inhibition can be calculated by comparing the rate of the reaction with the inhibitor to the rate of the control reaction.
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of the NF-κB Signaling Pathway by Chymostatin
Chymostatin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by chymostatin.
Caption: Putative inhibition of the NF-κB signaling pathway by chymostatin.
Experimental Workflow for Protease Inhibition Studies
The following diagram outlines a typical experimental workflow for investigating the inhibitory effects of a compound like this compound on a target protease.
Caption: General workflow for protease inhibition experiments.
Conclusion
This compound, an L-isoleucine-containing variant of the microbially derived protease inhibitor chymostatin, is a valuable tool for researchers in various fields. Its potent inhibitory activity against chymotrypsin and other proteases, coupled with its effects on critical cellular signaling pathways like NF-κB, underscores its importance in both basic research and as a potential lead compound in drug discovery. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of its inhibitory properties, facilitating further investigation into its mechanism of action and therapeutic potential. Further research is warranted to delineate the specific inhibitory profile of purified this compound against a broader range of proteases.
References
Chymostatin C: A Technical Guide to its Discovery, Origin, and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, microbial origin, and mechanism of action of Chymostatin (B1668925) C, a potent protease inhibitor. The information is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery and Origin
Chymostatin was first discovered in 1970 by Umezawa and colleagues from the culture filtrates of various species of Actinomycetes.[1] This discovery was part of a larger screening effort for microbial-derived enzyme inhibitors. Chymostatin is not a single compound but a mixture of three closely related peptidyl aldehydes: Chymostatin A, B, and C. The primary component is Chymostatin A. These variants differ in the amino acid residue at one position within the peptide chain.
The producing microorganisms were later identified as strains of Streptomyces hygroscopicus and Streptomyces lavendulae. Chymostatin C, the focus of this guide, is distinguished by the presence of an L-isoleucine residue in its peptide backbone.
Physicochemical Properties of this compound
While data for the entire chymostatin complex is more common, the specific properties of this compound have been determined.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₁N₇O₆ | |
| Molecular Weight | 607.7 g/mol | [2] |
| Solubility | Soluble in DMSO and glacial acetic acid. Sparingly soluble in water and lower alcohols. Insoluble in ethyl acetate (B1210297), ether, and hexane. | |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO are stable for months at -20°C. |
Experimental Protocols
Production of Chymostatin via Fermentation
The following is a generalized protocol for the production of chymostatin based on methodologies for Streptomyces fermentation. Optimization of specific parameters may be required for maximizing the yield of this compound.
2.1.1. Culture Media and Conditions
-
Seed Medium:
-
Glucose: 10 g/L
-
Corn Steep Liquor: 8.0 g/L
-
Cottonseed Meal: 3.0 g/L
-
KH₂PO₄: 1.0 g/L
-
pH: 7.0
-
-
Fermentation Medium:
-
Soluble Starch: 20.0 g/L
-
Dextrin: 40.0 g/L
-
Yeast Extract: 5.0 g/L
-
Peptone: 5.0 g/L
-
Corn Steep Liquor: 5.0 g/L
-
K₂HPO₄·3H₂O: 1.0 g/L
-
(NH₄)₂SO₄: 1.5 g/L
-
MgSO₄·7H₂O: 1.0 g/L
-
CaCO₃: 1.0 g/L
-
Soybean Oil: 1.0 g/L
-
pH: 6.5[3]
-
2.1.2. Fermentation Procedure
-
Inoculate a slant of Streptomyces hygroscopicus and incubate at 28°C for 7 days to obtain spores.[3]
-
Inoculate the seed medium with the spores and incubate at 28°C with shaking at 200 rpm.[3]
-
Transfer the seed culture (10% v/v) to the fermentation medium.[3]
-
Incubate the fermentation culture at 28°C with aeration and agitation for up to 12 days.[4]
Isolation and Purification of this compound
The following protocol outlines the extraction of the chymostatin complex and a general method for the separation of its components.
2.2.1. Extraction
-
Centrifuge the fermentation broth to remove the mycelia.
-
Extract the supernatant with an organic solvent such as ethyl acetate or butanol.[5]
-
Concentrate the organic extract under reduced pressure.[5]
2.2.2. Chromatographic Separation
-
The crude extract can be subjected to silica (B1680970) gel column chromatography.
-
A solvent system of chloroform/methanol can be used for elution.[5]
-
Further purification and separation of Chymostatin A, B, and C can be achieved using high-performance liquid chromatography (HPLC), often with a reverse-phase column.
Below is a DOT script for a diagram illustrating the general workflow for chymostatin production and isolation.
Caption: Workflow for Chymostatin Production and Isolation.
Mechanism of Action and Inhibitory Activity
Chymostatin is a potent and competitive inhibitor of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.[6] The mechanism of inhibition involves the C-terminal aldehyde group of chymostatin, which forms a stable hemiacetal with the active site serine residue (Ser-195) of the protease.[7] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.
Below is a DOT script for a diagram illustrating the inhibitory mechanism.
Caption: Inhibition of Chymotrypsin by Chymostatin.
Quantitative Inhibitory Data
Chymostatin exhibits potent inhibition against a range of proteases. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating stronger inhibition. While much of the literature reports data for the chymostatin mixture, the following table includes available data for the complex and specific proteases.
| Enzyme | Inhibitor | Ki (M) | IC₅₀ | Reference |
| Chymotrypsin | Chymostatin (mixture) | 4 x 10⁻¹⁰ | - | [6] |
| Cathepsin G | Chymostatin (mixture) | 1.5 x 10⁻⁷ | - | [6] |
| Chymase | Chymostatin (mixture) | 1.31 x 10⁻⁸ | - | [8] |
| Papain | Chymostatin (mixture) | - | 7.5 µg/mL | [9] |
| Cathepsin B | Chymostatin (mixture) | - | Inhibits | [10][11] |
| COVID-19 Mpro | Chymostatin (mixture) | - | 15.81 µM | [12] |
| Human H441 lung cancer cells | Chymostatin (mixture) | - | 1.2 µM | [12] |
Note: Specific Ki or IC₅₀ values for purified this compound are not widely reported in the literature, with most studies utilizing the chymostatin mixture.
Conclusion
This compound, as part of the broader chymostatin complex, remains a significant tool for researchers studying proteases. Its discovery from microbial sources paved the way for a deeper understanding of enzyme inhibition. The detailed protocols and data presented in this guide offer a valuable resource for the production, isolation, and application of this potent inhibitor in various research and development settings. Further investigation into the specific inhibitory profile of purified this compound would be a valuable contribution to the field.
References
- 1. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymostatin | C31H41N7O6 | CID 443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013153554A1 - Fermentation process for the production of rapamycin - Google Patents [patents.google.com]
- 5. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. agerp.agscientific.com [agerp.agscientific.com]
- 10. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Chymostatin: A Technical Guide to its Target Proteases and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) is a naturally occurring protease inhibitor of microbial origin, first isolated from actinomycetes. It is a potent inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases. Its ability to selectively target these enzymes has made it a valuable tool in biochemical research and a subject of interest in drug development for various pathological conditions, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of chymostatin's target proteases, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its role in modulating key signaling pathways.
Target Proteases and Mechanism of Action
Chymostatin is a competitive, slow-binding inhibitor.[1] Its mechanism of action involves the formation of a stable, non-covalent hemiacetal intermediate with the active site serine of the target protease. This interaction is characterized by a slow onset of inhibition.[1] Chymostatin is not effective against trypsin, thrombin, plasmin, pepsin, and kallikrein.[2]
The primary targets of chymostatin are:
-
Chymotrypsin-like Serine Proteases: This is the main class of proteases inhibited by chymostatin. It shows high affinity for enzymes like chymotrypsin (B1334515) and cathepsin G.[1][3]
-
Cysteine Proteases: Chymostatin also exhibits inhibitory activity against certain cysteine proteases, notably cathepsins such as cathepsin B and L.[4][5]
-
20S Proteasome: The chymotrypsin-like activity of the 20S proteasome, located at the β5 subunit, is a key target of chymostatin. This inhibition is crucial for its effects on cellular processes like the NF-κB signaling pathway.[6][7]
Quantitative Inhibition Data
The inhibitory potency of chymostatin against its target proteases is quantified by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data for chymostatin's activity against various proteases.
| Protease Family | Specific Protease | Organism/System | Inhibition Constant (Ki) | Reference |
| Serine Protease | α-Chymotrypsin | Bovine Pancreas | 0.4 nM | [1] |
| Serine Protease | Cathepsin G | Human Leukocyte | 150 nM | [1][3] |
| Serine Protease | Chymase | Human | 13.1 nM | [2] |
| Cysteine Protease | Cathepsin B | Rat Muscle | - | [4] |
| Cysteine Protease | Cathepsin L | - | - | [5] |
| Target | System/Cell Line | IC50 | Reference |
| Human Chymotrypsin | - | 0.8 nM | [8] |
| COVID-19 Mpro | In vitro | 15.81 µM | [5][9] |
| H441 Lung Cancer Cells | Human | 1.2 µM | [5][9] |
Experimental Protocols
Chymotrypsin Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of chymostatin against α-chymotrypsin using a spectrophotometer. The assay is based on monitoring the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which results in an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin solution (from bovine pancreas)
-
Chymostatin solution (dissolved in a suitable solvent like DMSO)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate solution
-
Tris-HCl buffer (pH 7.8) containing CaCl2
-
Spectrophotometer capable of reading absorbance at 256 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM).
-
Prepare the BTEE substrate solution (e.g., 1.07 mM in 50% w/w methanol).
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl) and dilute to the working concentration (e.g., 10-30 µg/mL in 1 mM HCl) just before use.
-
Prepare a stock solution of chymostatin in DMSO and make serial dilutions.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a cuvette, add 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.
-
To the test cuvettes, add a desired volume of the chymostatin solution. For the control (uninhibited) cuvette, add the same volume of solvent used for chymostatin.
-
Incubate the cuvettes in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution to each cuvette.
-
Immediately mix by inversion and start recording the absorbance at 256 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
Calculate the percent inhibition for each chymostatin concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Cathepsin L Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibition of cathepsin L by chymostatin. The assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by the enzyme.
Materials:
-
Recombinant human Cathepsin L
-
Chymostatin solution
-
Cathepsin L substrate (e.g., Z-FR-AFC)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer.
-
Activate the recombinant Cathepsin L according to the manufacturer's instructions.
-
Prepare the Cathepsin L substrate solution in the assay buffer.
-
Prepare a stock solution of chymostatin in DMSO and make serial dilutions in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the desired volume of the chymostatin dilutions.
-
Add the activated Cathepsin L solution to all wells except for the blank.
-
Add assay buffer to the blank wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the Cathepsin L substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve).
-
Calculate the percent inhibition for each chymostatin concentration as described in the chymotrypsin assay protocol.
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the chymostatin concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Modulation: Inhibition of the NF-κB Pathway
Chymostatin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibitory effect of chymostatin on NF-κB is primarily attributed to its inhibition of the chymotrypsin-like activity of the 26S proteasome.[7]
In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm. Upon stimulation by various signals (e.g., inflammatory cytokines), IκBα is phosphorylated and subsequently ubiquitinated, marking it for degradation by the 26S proteasome. The degradation of IκBα allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
Chymostatin, by inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, prevents the degradation of ubiquitinated IκBα.[6][7] This leads to the accumulation of IκBα and the continued sequestration of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Figure 1. Chymostatin inhibits the canonical NF-κB signaling pathway.
Conclusion
Chymostatin is a versatile and potent protease inhibitor with well-characterized activity against chymotrypsin-like serine proteases and select cysteine proteases. Its ability to inhibit the 20S proteasome and consequently modulate the NF-κB signaling pathway underscores its potential as a lead compound in the development of therapeutics for inflammatory diseases and cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biochemical and pharmacological properties of chymostatin and its derivatives.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human platelet 20S proteasome: inhibition of its chymotrypsin-like activity and identification of the proteasome activator PA28. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of chymotrypsin-like activity of the immunoproteasome and constitutive proteasome in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. medchemexpress.com [medchemexpress.com]
Chymostatin C: A Technical Guide to its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925), a potent protease inhibitor of microbial origin, is a mixture of related tetrapeptide aldehydes designated as A, B, and C.[1] This guide focuses specifically on the biochemical properties of Chymostatin C, a component that, while less abundant than Chymostatin A, possesses significant inhibitory activity against a range of proteases.[1] Its ability to selectively target certain serine and cysteine proteases makes it a valuable tool in biochemical research and a molecule of interest in drug development. This document provides an in-depth overview of this compound's mechanism of action, inhibitory profile, physical and chemical properties, and its influence on key cellular signaling pathways. Detailed experimental protocols for assessing its inhibitory activity are also presented.
Physicochemical Properties
Chymostatin is a naturally occurring mixture of hydrophobic tetrapeptide aldehydes produced by several species of actinomycetes.[1] this compound is distinguished by the presence of an L-isoleucine residue.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 9076-44-2 (for Chymostatin mixture) | [1][2] |
| Molecular Formula | C31H41N7O6 | [3] |
| Molecular Weight | 607.7 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 205 °C | [5] |
| Solubility | Soluble in DMSO (up to 50 mg/mL), glacial acetic acid (10 mg/mL), and 0.1 M HCl. Sparingly soluble in water and short-chain alcohols. Insoluble in ethyl acetate, ether, and hexane. | [1][4][5][6] |
| Storage | Store lyophilized product at -20°C. Stock solutions in DMSO (10 mM) are stable for months at -20°C. Dilute aqueous solutions are unstable and should be used within a day due to oxidation of the terminal aldehyde. | [1][4][5][7] |
Mechanism of Action and Inhibitory Profile
This compound functions as a potent, reversible, and slow-binding competitive inhibitor of several proteases.[8] Its mechanism of action involves the C-terminal aldehyde group, which forms a hemiacetal with the active site serine of the target protease, effectively blocking substrate access.[2]
Chymostatin exhibits strong inhibitory activity against chymotrypsin-like serine proteases and certain lysosomal cysteine proteases.[1] It is a potent inhibitor of chymotrypsin (B1334515) and chymase.[4][9] While less potent, it also effectively blocks the activity of several cathepsins and papain.[1][4][9] Conversely, it has weak to no effect on trypsin, thrombin, plasmin, pepsin, and kallikrein.[9]
Table 2: Inhibitory Profile of Chymostatin
| Target Enzyme | Inhibition Constant (Ki) / IC50 | Notes | Reference |
| Chymotrypsin | 9.36 nM (Ki) | Potent, slow-binding competitive inhibitor. | [4][8][9] |
| Chymase | 13.1 nM (Ki) | Potent inhibitor. | [4][9] |
| Cathepsin G | 1.5 x 10⁻⁷ M (Ki) | Competitive inhibitor. | [8] |
| Cathepsins A, B, H, L | - | Strong inhibitor. | [1][7][10] |
| Papain | - | Strong inhibitor. | [7][11] |
| Human Leukocyte Elastase | - | Weakly inhibits. | [1][2] |
| COVID-19 Mpro | 15.81 µM (IC50) | Dose-dependent inhibition. | [6] |
| Trypsin, Thrombin, Plasmin, Pepsin, Kallikrein | - | No significant effect. | [9] |
Involvement in Cellular Signaling Pathways
Recent studies have indicated that Chymostatin and related protease inhibitors can modulate key cellular signaling pathways, primarily through their effects on proteases that regulate these cascades.
NF-κB Signaling Pathway
Chymostatin has been shown to inhibit the activity of NF-κBp65.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines like IL-1β and IL-6. By inhibiting proteases that may be involved in the activation of this pathway, Chymostatin can effectively reduce the production of these inflammatory mediators.[1]
TGF-β Signaling Pathway
While direct studies on this compound are limited, related cysteine protease inhibitors like Cystatin C have been shown to antagonize TGF-β signaling.[4] Cathepsins, which are inhibited by Chymostatin, can play a role in the activation of TGF-β. By inhibiting these proteases, this compound may indirectly downregulate the TGF-β signaling cascade, which is involved in cell growth, differentiation, and apoptosis.[4][8][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory properties of this compound.
Chymotrypsin Inhibition Assay
This protocol is adapted from standard chymotrypsin activity assays to determine the inhibitory potential of this compound.[11]
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate
-
This compound
-
Tris-HCl buffer (80 mM, pH 7.8 at 25°C) containing 0.1 M CaCl₂
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1 mM HCl
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl. Immediately before use, dilute to a working concentration of 10-30 µg/mL in 1 mM HCl.
-
Substrate Solution: Prepare a 1.18 mM BTEE solution in 50% (w/w) methanol.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the Tris-HCl buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of 80 mM Tris-HCl buffer with 0.1 M CaCl₂.
-
10 µL of the diluted this compound solution (or DMSO for the control).
-
10 µL of the diluted α-chymotrypsin solution.
-
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 140 µL of the BTEE substrate solution to each well to initiate the reaction.
-
Immediately measure the increase in absorbance at 256 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA256/min) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying the substrate concentration to determine the inhibition constant (Ki) and the mode of inhibition.[14]
-
Cathepsin L Inhibition Assay
This protocol is a general guide for determining the inhibitory effect of this compound on Cathepsin L activity using a fluorometric assay.
Materials:
-
Recombinant Cathepsin L
-
Cathepsin L Substrate (e.g., Ac-FR-AFC)
-
This compound
-
Cathepsin L Assay Buffer
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorometer (Excitation/Emission = 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Cathepsin L Enzyme: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration.
-
Substrate Solution: Prepare the Cathepsin L substrate according to the manufacturer's instructions.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add:
-
50 µL of Cathepsin L Assay Buffer.
-
1 µL of DTT.
-
10 µL of the diluted this compound solution (or DMSO for the control).
-
10 µL of the diluted Cathepsin L enzyme.
-
-
Mix and incubate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 2 µL of the Cathepsin L substrate to each well.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 400/505 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable biochemical tool for researchers studying proteases and their roles in cellular processes. Its well-defined inhibitory profile against chymotrypsin-like serine proteases and various cathepsins, combined with its emerging role as a modulator of critical signaling pathways like NF-κB and potentially TGF-β, underscores its importance. The detailed protocols provided in this guide offer a framework for the accurate assessment of its inhibitory properties, facilitating further research into its therapeutic and scientific applications. As our understanding of the intricate roles of proteases in health and disease expands, the utility of specific inhibitors like this compound will undoubtedly continue to grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cystatin C in immunity and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystatin C antagonizes transforming growth factor beta signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secreted cystatins decrease proliferation and enhance apoptosis of human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protease inhibitor cystatin C down-regulates the release of IL-β and TNF-α in lipopolysaccharide activated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agerp.agscientific.com [agerp.agscientific.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
Understanding Chymostatin in Protease Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925), a potent protease inhibitor of microbial origin, serves as a critical tool in elucidating the roles of various proteases in biological processes and as a benchmark in drug discovery programs. This guide provides a comprehensive overview of chymostatin's mechanism of action, its target specificity, and detailed protocols for its application in protease assays.
Core Concepts: Mechanism and Specificity
Chymostatin is a competitive, slow-binding inhibitor primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases.[1][2] Its mechanism involves the formation of a stable, but non-covalent, hemiacetal adduct with the active site serine or cysteine residue of the target protease.[1] This interaction effectively blocks substrate access to the catalytic site.
The inhibitory spectrum of chymostatin is broad, encompassing enzymes from different protease classes. It is a particularly potent inhibitor of chymotrypsin (B1334515) and chymase.[3][4] Additionally, it exhibits significant activity against various cathepsins (B, G, H, and L) and papain.[2][5]
Quantitative Inhibition Data
The efficacy of chymostatin as a protease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing its potency against different proteases and for designing effective experimental conditions.
| Protease Target | Inhibition Parameter | Value |
| Human Chymotrypsin | IC50 | 0.8 nM[6] |
| Chymotrypsin | ID50 | 150 ng/mL[7] |
| Papain | ID50 | 7.5 µg/mL[7] |
| COVID-19 Mpro | IC50 | 15.81 µM[8][9] |
| Human H441 Lung Cancer Cells | IC50 | 1.2 µM[8][9] |
| Chymotrypsin | Ki | 0.4 nM[4] |
| Cathepsin G | Ki | 150 nM[4] |
| Chymase | Ki | 13.1 nM[10] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a measure of the affinity of an inhibitor for an enzyme. A lower value indicates a stronger inhibition. ID50 (Inhibitory Dose 50%) is the dose of a substance that is required to produce a 50% inhibition.
Experimental Protocols
General Considerations for Chymostatin Use
-
Solubility and Stability: Chymostatin is soluble in DMSO and glacial acetic acid.[1] Stock solutions in DMSO are stable for months when stored at -20°C.[1] However, dilute aqueous solutions are less stable and should be prepared fresh.
-
Working Concentration: The effective working concentration of chymostatin typically ranges from 10 to 100 µM.[1] The optimal concentration will depend on the specific protease being assayed and the experimental conditions.
Protocol: Chymotrypsin Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibition of chymotrypsin by chymostatin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Chymostatin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chymotrypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Chymotrypsin Solution: Dissolve α-chymotrypsin in buffer to a final concentration of 1 µg/mL.
-
Prepare Chymostatin Stock Solution: Dissolve chymostatin in DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions of Chymostatin: Perform serial dilutions of the chymostatin stock solution in the assay buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare Substrate Solution: Dissolve the chymotrypsin substrate in DMSO to a stock concentration of 10 mM, then dilute in assay buffer to a final working concentration (e.g., 200 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
25 µL of chymostatin dilution (or buffer for control)
-
25 µL of chymotrypsin solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of chymostatin from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the chymostatin concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: Cathepsin B Inhibition Assay
This protocol describes a method for assessing the inhibition of cathepsin B by chymostatin using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Chymostatin
-
Z-Arg-Arg-AMC or other suitable fluorogenic cathepsin B substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cathepsin B Solution: Dilute active cathepsin B in assay buffer to the desired working concentration.
-
Prepare Chymostatin Stock Solution: Dissolve chymostatin in DMSO to a 10 mM stock solution.
-
Prepare Serial Dilutions of Chymostatin: Serially dilute the chymostatin stock solution in assay buffer to obtain a range of concentrations.
-
Prepare Substrate Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration, then dilute in assay buffer to the final working concentration (e.g., 20 µM).
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of assay buffer
-
20 µL of chymostatin dilution (or buffer for control)
-
20 µL of cathepsin B solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Initiate Reaction: Add 10 µL of the substrate solution to each well.
-
Kinetic Measurement: Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.
-
Data Analysis:
-
Determine the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described for the chymotrypsin assay.
-
Visualization of Pathways and Workflows
Signaling Pathways Involving Chymostatin-Sensitive Proteases
Chymostatin-sensitive proteases, such as cathepsins, are implicated in various signaling pathways, including the NF-κB and TGF-β pathways. Their inhibition can modulate these critical cellular processes.
Caption: NF-κB signaling pathway and the role of cathepsins.
Caption: TGF-β signaling pathway and protease-mediated activation.
Experimental Workflow: Protease Inhibition Assay
The following diagram illustrates a generalized workflow for conducting a protease inhibition assay with chymostatin.
Caption: Generalized workflow for a protease inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Chymostatin - XenWiki [wiki.xenbase.org]
- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chymostatin | 9076-44-2 | Benchchem [benchchem.com]
Chymostatin's Role in the Inhibition of Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of chymostatin (B1668925), a potent inhibitor of serine proteases. We will delve into its mechanism of action, inhibitory profile against a range of proteases, and its application in research and potential therapeutic development. This document offers detailed experimental protocols and visual representations of key biological pathways and research workflows to support scientific investigation.
Introduction to Chymostatin
Chymostatin is a peptide aldehyde of microbial origin, first isolated from actinomycetes.[1] It is a potent, competitive, and slow-binding inhibitor of several classes of proteases, with a pronounced selectivity for chymotrypsin-like serine proteases.[1][2] Chymostatin is not a single compound but a mixture of three main components: chymostatin A (major component), B, and C, which differ in the amino acid residue at a specific position.[3] This guide will focus on the collective activity of chymostatin, while specifying component-specific data where available.
Chemical Structure and Properties:
Chymostatin's structure features a C-terminal phenylalaninal (B8679731) residue, which is crucial for its inhibitory activity. The aldehyde group forms a covalent hemiacetal with the active site serine of the target protease, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[2]
-
Molecular Formula (Chymostatin A, C): C₃₁H₄₁N₇O₆[4]
-
Molecular Weight (Chymostatin A, C): 607.7 g/mol [4]
-
Solubility: Soluble in DMSO and glacial acetic acid; sparingly soluble in water and methanol.[1][5]
Mechanism of Inhibition
Chymostatin functions as a "slow-binding inhibitor," a characteristic that involves a two-step mechanism.[2][6] Initially, a reversible enzyme-inhibitor complex (EI) is rapidly formed. This is followed by a slower conformational change, leading to a more stable and tightly bound complex (EI*).[6] The extreme potency of chymostatin against certain proteases, like chymotrypsin (B1334515), is primarily due to a very high association rate constant (k_on) for the formation of the stable complex.[2]
Quantitative Inhibition Data
Chymostatin exhibits a broad inhibitory spectrum, with high affinity for several serine proteases and some cysteine proteases. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for chymostatin against various proteases.
| Enzyme Class | Target Protease | Inhibitor | Ki (nM) | IC50 (µM) | Reference(s) |
| Serine Protease | α-Chymotrypsin | Chymostatin | 0.4 | - | [2] |
| Cathepsin G | Chymostatin | 150 | - | [2] | |
| Chymase | Chymostatin | 13.1 | - | [7] | |
| Cysteine Protease | Papain | Chymostatin | - | - | [8] |
| Cathepsin A | Chymostatin | - | - | [9] | |
| Cathepsin B | Chymostatin | - | - | [9] | |
| Cathepsin H | Chymostatin | - | - | [9] | |
| Cathepsin L | Chymostatin | - | - | [9] | |
| Other | SARS-CoV-2 Mpro | Chymostatin | - | 15.81 | [10] |
| Human H441 Lung Cancer Cells | Chymostatin | - | 1.2 | [10] |
Note: The majority of commercially available chymostatin is a mixture of A, B, and C components. Specific Ki and IC50 values for the individual components are not widely reported.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are protocols for key enzymatic assays used to characterize chymostatin's inhibitory activity.
α-Chymotrypsin Inhibition Assay
This protocol is adapted from established spectrophotometric methods.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Chymostatin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAP-pNA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.8) containing 10 mM CaCl₂
-
DMSO for dissolving chymostatin and substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of chymostatin in DMSO.
-
Prepare a stock solution of Suc-AAP-pNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of chymostatin solution at various concentrations (serial dilutions) to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the α-chymotrypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the Suc-AAP-pNA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Plot the percentage of inhibition versus the logarithm of the chymostatin concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cathepsin G Inhibition Assay
This protocol is based on a fluorometric assay.
Materials:
-
Human neutrophil Cathepsin G
-
Chymostatin
-
Suc-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAP-AMC) as a fluorogenic substrate
-
HEPES buffer (100 mM, pH 7.5)
-
DMSO for dissolving chymostatin and substrate
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cathepsin G in an appropriate buffer.
-
Prepare a stock solution of chymostatin in DMSO.
-
Prepare a stock solution of Suc-AAP-AMC in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of HEPES buffer to each well.
-
Add 10 µL of chymostatin solution at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the Cathepsin G solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the Suc-AAP-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence per minute) for each well.
-
Determine the IC50 value as described for the α-chymotrypsin assay.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are provided in the DOT language for use with Graphviz.
Serine Protease-Mediated Inflammatory Signaling
Cathepsin G, a serine protease inhibited by chymostatin, plays a role in inflammation by activating Protease-Activated Receptor 2 (PAR2).[11][12] This activation leads to a signaling cascade that promotes the release of pro-inflammatory cytokines.
Caption: Cathepsin G-PAR2 signaling pathway in inflammation.
Experimental Workflow for Characterizing a Slow-Binding Protease Inhibitor
The characterization of a slow-binding inhibitor like chymostatin requires a systematic approach to determine its kinetic parameters.
Caption: Workflow for characterizing a slow-binding inhibitor.
Conclusion
Chymostatin remains a valuable tool for researchers studying the roles of serine and cysteine proteases in various physiological and pathological processes. Its potent and slow-binding inhibitory mechanism against key enzymes like chymotrypsin and cathepsin G makes it a standard for in vitro studies. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate rigorous and reproducible research. Further investigation into the distinct activities of chymostatin's components and their potential therapeutic applications is a promising area for future drug development.
References
- 1. キモスタチン | Sigma-Aldrich [sigmaaldrich.com]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chymostatin | C31H41N7O6 | CID 443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. agerp.agscientific.com [agerp.agscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chymostatin C: A Technical Guide to its Preliminary in vitro and in vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin C is a naturally occurring peptide aldehyde isolated from actinomycetes that functions as a potent inhibitor of various proteases. It belongs to a class of compounds known for their ability to target serine and cysteine proteases, enzymes that play critical roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of preliminary studies involving this compound, focusing on its inhibitory profile, experimental applications, and its impact on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Data Presentation: Quantitative Inhibitory Activity
This compound has been evaluated against a range of proteases, demonstrating a diverse inhibitory profile. The following tables summarize the key quantitative data from various preliminary studies.
| Target Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Assay Conditions | Reference |
| α-Chymotrypsin | Chymostatin | 4 x 10⁻¹⁰ M | Not Specified | |
| Cathepsin G | Chymostatin | 1.5 x 10⁻⁷ M | Not Specified | |
| α-Chymotrypsin | Benzimidazole derivative 1 | 16.4 µM | In vitro | [1] |
| α-Chymotrypsin | Chymostatin (Standard) | Not Specified | In vitro | [1] |
| Target/Cell Line | Inhibitor | IC₅₀/ID₅₀ | Assay Conditions | Reference |
| Human H441 Lung Cancer Cells (KrasG12V mutant) | Chymostatin | 1.2 µM | Proliferation Assay | [2] |
| COVID-19 Mpro | Chymostatin | 15.81 µM | In vitro Fluorometric Assay | [2] |
| Chymotrypsin (B1334515) | Chymostatin | ID=150g/mL | Not Specified | [3] |
| Papain | Chymostatin | ID=7.5g/mL | Not Specified | [3] |
| α-Chymotrypsin | Benzimidazole derivative 1 | 14.8 ± 0.1µM | In vitro | [1] |
| α-Chymotrypsin | Chymostatin (Standard) | 5.7 ± 0.13µM | In vitro | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound, providing a framework for the design and execution of similar assays.
Protease Inhibition Assays
This assay is designed to measure the enzymatic activity of the SARS-CoV-2 main protease (Mpro) and to evaluate the inhibitory potential of compounds like this compound.
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (or other test inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of recombinant Mpro to all wells except the no-enzyme control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
These assays are used to determine the inhibitory activity of this compound against serine proteases like chymotrypsin and cathepsin G.
-
Principle: A chromogenic or fluorogenic substrate specific for the protease is used. Cleavage of the substrate by the enzyme releases a colored or fluorescent product, which can be quantified spectrophotometrically or fluorometrically.
-
Materials:
-
Purified chymotrypsin or cathepsin G
-
Specific chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
This compound
-
96-well clear or black microplates
-
Spectrophotometer or fluorescence microplate reader
-
-
Procedure:
-
Follow a similar procedure as the Mpro assay, preparing serial dilutions of this compound.
-
Pre-incubate the enzyme with this compound before adding the substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ values.
-
Cell-Based Assays
This assay assesses the effect of this compound on the proliferation of cancer cell lines, such as human H441 lung cancer cells.
-
Principle: Tetrazolium salts like WST-1 or XTT are reduced by metabolically active cells to a colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of viable, proliferating cells.
-
Materials:
-
Human H441 lung cancer cells
-
Complete cell culture medium
-
This compound
-
WST-1 or XTT reagent
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed H441 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the WST-1 or XTT reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance of the formazan product at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.
-
This assay is used to evaluate the pro-apoptotic effect of this compound on cancer cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Signaling Pathways and Visualizations
Preliminary studies suggest that this compound can modulate key cellular signaling pathways, primarily due to its ability to inhibit proteases that are integral to these cascades.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activity of NF-κB p65. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its activation is tightly controlled by the IκB kinase (IKK) complex.
References
Methodological & Application
Application Notes and Protocols: Chymostatin for Cell Lysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Chymostatin (B1668925) is a potent, reversible inhibitor of a variety of serine and cysteine proteases.[1][2] It is a bioactive peptide mixture of microbial origin, primarily composed of chymostatins A, B, and C, which differ slightly in their amino acid residues.[2] During cell lysis, the rupture of cellular and organellar membranes releases a host of endogenous proteases that can quickly degrade target proteins. The inclusion of protease inhibitors like chymostatin in the lysis buffer is a critical step to preserve protein integrity for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. This document provides detailed protocols for the preparation and use of chymostatin in cell lysis procedures.
Mechanism of Action Chymostatin effectively inhibits chymotrypsin-like serine proteases and various lysosomal cysteine proteases.[2][3] It is a strong inhibitor of chymotrypsin, chymases, papain, and cathepsins A, B, C, H, and L.[2][3] However, it only weakly inhibits human leukocyte elastase and does not affect trypsin, thrombin, plasmin, pepsin, or kallikrein.[1][4] This selectivity makes it a valuable tool when studying proteins that are specifically targeted by chymotrypsin-like proteases.
Figure 1. Chymostatin's inhibitory action on proteases.
Quantitative Data and Reagent Properties
All quantitative data regarding chymostatin's physical and chemical properties, solubility, and storage conditions are summarized below for easy reference.
Table 1: Properties of Chymostatin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₄₁N₇O₆ | [5] |
| Molecular Weight | ~607.7 g/mol | [4][5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥95% (mixture of A, B, C) |[4][5] |
Table 2: Solubility of Chymostatin
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | ~10-20 mg/mL | [2][5] |
| Glacial Acetic Acid | ~10-20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4][5] |
| Water, Methanol, Ethanol | Sparingly soluble | [2] |
| Ethyl Acetate, Hexane, Ether | Insoluble |[2] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Reference |
|---|---|---|---|
| Powder | -20°C | ≥ 4 years | [4][5] |
| Stock Solution (in DMSO) | -20°C (in aliquots) | Stable for months | [2] |
| Working Dilution (Aqueous) | -20°C (in aliquots) | Stable for ~1 month. Avoid freeze-thaw cycles. | [2][6] |
| Aqueous Solution (at 4°C) | 4°C | Not recommended for more than one day. |[5] |
Experimental Protocols
1. Preparation of Chymostatin Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for preparing working solutions.
Materials:
-
Chymostatin powder (MW: ~607.7 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weighing: Carefully weigh out approximately 6.1 mg of chymostatin powder.
-
Dissolving: Add 1 mL of high-quality DMSO to the powder.
-
Mixing: Vortex thoroughly until the chymostatin is completely dissolved. The solution should be clear.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.[2] Stock solutions in DMSO are stable for several months at this temperature.[2]
Note: DMSO is known to permeate the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling.[2]
2. General Cell Lysis Protocol with Chymostatin
The following protocols are generalized for adherent and suspension cells. The optimal lysis buffer and procedure should be determined empirically for specific cell types and downstream applications.
Before You Begin:
-
Pre-cool all buffers, centrifuges, and tubes to 4°C. All subsequent steps should be performed on ice to minimize protease activity.
-
Prepare your chosen cell lysis buffer (e.g., RIPA, NETN).[7]
-
Immediately before use, supplement the required volume of lysis buffer with chymostatin to achieve the desired final working concentration.
Recommended Working Concentration: The effective final concentration of chymostatin typically ranges from 10 to 100 µM (approximately 6 to 60 µg/mL).[2] For a 1:100 dilution from a 10 mM stock, the final concentration will be 100 µM.
Figure 2. General experimental workflow for cell lysis using Chymostatin.
A. Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells in appropriate culture dishes to approximately 80-90% confluency.[7]
-
Washing: Place the culture dish on ice. Aspirate the culture medium and gently wash the cell monolayer once or twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.[7][8]
-
Lysis: Add ice-cold lysis buffer supplemented with chymostatin (final concentration 10-100 µM) to the plate. Use a sufficient volume to cover the cells (e.g., 200-500 µL for a 100 mm dish).[7][8]
-
Harvesting: Use a pre-cooled cell scraper to scrape the cells off the surface of the dish into the lysis buffer.[8][9]
-
Collection: Gently transfer the cell suspension (lysate) into a pre-cooled microcentrifuge tube.[8]
-
Incubation: Incubate the lysate on ice for 15-30 minutes to ensure complete lysis.[7][9]
-
Clarification: Centrifuge the lysate at high speed (e.g., 13,000-17,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7][10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube. This is your cell lysate. Avoid disturbing the pellet.
-
Quantification & Storage: Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot the lysate and store at -80°C for long-term use.
B. Protocol for Suspension Cells
-
Cell Culture: Grow suspension cells to the desired density (e.g., 1-2 million cells/mL).[9]
-
Harvesting: Transfer the cell culture to a conical tube and pellet the cells by centrifugation at low speed (e.g., 300 x g) for 5 minutes at 4°C.[7][9]
-
Washing: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant completely.[7]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer supplemented with chymostatin (final concentration 10-100 µM) to the cell pellet. The volume depends on the cell number and the desired final protein concentration.[7]
-
Incubation: Gently resuspend the pellet by pipetting up and down. Incubate the lysate on ice for 15-30 minutes.[7]
-
Clarification: Centrifuge the lysate at high speed (e.g., 13,000-17,000 x g) for 10-15 minutes at 4°C.[7][10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube.
-
Quantification & Storage: Determine the protein concentration. Aliquot the lysate and store at -80°C.
References
- 1. agerp.agscientific.com [agerp.agscientific.com]
- 2. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 3. Chymostatin – Cepham Life Sciences [cephamlsi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 10. abcam.com [abcam.com]
Utilizing Chymostatin C for Enhanced Protein Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Chymostatin C, a potent protease inhibitor, to safeguard protein integrity during extraction from various biological samples. Detailed protocols, quantitative data, and visual workflows are presented to facilitate the seamless integration of this compound into your experimental procedures, ultimately leading to higher yields of intact, functional proteins.
Introduction to this compound
This compound is a competitive, reversible inhibitor of a range of serine and cysteine proteases.[1] It is particularly effective against chymotrypsin (B1334515) and chymotrypsin-like serine proteases, as well as various cathepsins (A, B, C, G, H, and L) and papain.[2] Its ability to form a stable complex with these proteases prevents the degradation of target proteins upon cell lysis, a critical step in numerous downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays.
Mechanism of Action: this compound's aldehyde group interacts with the active site of target proteases, forming a stable hemiacetal intermediate. This effectively blocks the enzyme's catalytic activity and preserves the integrity of the protein sample.
Key Applications in Protein Extraction
The primary application of this compound in protein extraction is its inclusion in lysis buffers as part of a broader protease inhibitor cocktail. The uncontrolled release of proteases from cellular compartments during lysis can lead to significant degradation of the target protein, compromising experimental results. The addition of this compound, along with other inhibitors targeting different protease classes, provides comprehensive protection.
Quantitative Data Summary
The efficacy of this compound in preventing protein degradation is well-documented. The following tables summarize key quantitative data regarding its use.
| Parameter | Value | Source Sample Type | Reference |
| Reduction in Protein Breakdown | 20-40% | Rodent Leg Muscle | [3][4][5] |
| Effective Concentration Range | 10-100 µM (6-60 µg/mL) | General Use | [6] |
| Higher End Effective Concentration | Up to 200 µg/mL | Plant Extracts | [2][7] |
Table 1: Quantitative impact and recommended concentrations of this compound in protein extraction.
Recommended Stock and Working Concentrations
Proper preparation and storage of this compound solutions are crucial for maintaining its inhibitory activity.
| Solution | Concentration | Solvent | Storage Conditions | Stability |
| Stock Solution | 10 mM | DMSO | -20°C | Stable for months[8] |
| Stock Solution | 10 mg/mL | Glacial Acetic Acid | -20°C | Stable for months |
| Working Solution | 10-100 µM | Lysis Buffer | Prepare fresh before use | Stable for several hours[8] |
Table 2: Preparation and storage of this compound solutions.
Experimental Protocols
The following are detailed protocols for protein extraction from various sample types, incorporating the use of this compound.
Protocol 1: Protein Extraction from Mammalian Cells (Adherent or Suspension)
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (PIC) containing this compound (see recipe below)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protease Inhibitor Cocktail (100X Stock):
-
Aprotinin: 200 µg/mL
-
Leupeptin: 200 µg/mL
-
Pepstatin A: 200 µg/mL
-
This compound: 1 mg/mL (for a final concentration of 10 µg/mL)
-
PMSF: 100 mM (add fresh)
-
Dissolve in DMSO. Store at -20°C.
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in Lysis Buffer.
-
-
Lysis: Add the 100X PIC to the Lysis Buffer to a final concentration of 1X immediately before use. Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Store the protein extract at -80°C for long-term use.
Protocol 2: Protein Extraction from Plant Tissue
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Plant Extraction Buffer: 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 150 mM NaCl, 2% (v/v) β-mercaptoethanol (add fresh), 1% (w/v) PVPP (add fresh)
-
Protease Inhibitor Cocktail (PIC) containing this compound (as in Protocol 1)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Freeze approximately 100-200 mg of plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing 1 mL of Plant Extraction Buffer. Add the 100X PIC to a final concentration of 1X. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled tube, avoiding the pellet and any floating debris.
-
Quantification and Storage: Proceed with protein quantification and store the extract at -80°C.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the role of this compound, the following diagrams are provided.
Caption: Experimental workflow for protein extraction using this compound.
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Complete Yeast Protein Extraction [protocols.io]
- 4. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 5. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
Chymostatin C in Western Blotting: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925) C is a potent, reversible inhibitor of a range of proteases, making it an essential component in sample preparation for Western blotting to ensure protein integrity. This document provides detailed application notes and protocols for the effective use of Chymostatin C in Western blot analysis.
Mechanism of Action
Chymostatin is a bioactive peptide of microbial origin that primarily acts as a protease inhibitor with high selectivity for chymotrypsin-like serine proteases.[1] It also demonstrates inhibitory activity against certain cysteine proteases. Its primary function is to prevent the degradation of target proteins by endogenous proteases released during cell lysis, which is crucial for obtaining accurate and reproducible Western blot results.[2]
Target Proteases
Chymostatin effectively inhibits a specific subset of proteases. Understanding its targets is key to its appropriate application.
| Protease Class | Specific Enzymes Inhibited |
| Serine Proteases | α, β, γ, and δ-Chymotrypsin, Chymase[3][4][5] |
| Cysteine Proteases | Cathepsins A, B, H, and L, Papain (weakly)[3][4][6] |
It is important to note that Chymostatin does not inhibit trypsin, thrombin, plasmin, or pepsin.[1][3] For broad-spectrum protease inhibition, Chymostatin is often used in combination with other protease inhibitors in a "cocktail".[7][8]
Quantitative Data Summary
For optimal use, it is critical to adhere to recommended concentrations for stock and working solutions.
| Parameter | Recommended Concentration/Value |
| Chymostatin Stock Solution | 10 mM (in DMSO) |
| Chymostatin Working Concentration | 10-100 µM |
| Molecular Weight | 607.7 g/mol [1][4] |
| Storage of Lyophilized Powder | -20°C (stable for ≥ 4 years)[1] |
| Storage of Stock Solution (in DMSO) | -20°C (stable for up to 1 month)[6][9] |
| Storage of Working Solution | Prepare fresh before use |
Experimental Protocols
Preparation of Chymostatin Stock Solution (10 mM)
This protocol outlines the preparation of a 10 mM stock solution of Chymostatin, which can be further diluted to the desired working concentration.
Materials:
-
Chymostatin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the Chymostatin powder vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 5 mg of Chymostatin (MW: 607.7 g/mol ) in 823 µL of DMSO.[9]
-
Vortex briefly to ensure the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Western Blot Lysis Buffer Preparation with Chymostatin
This protocol describes the preparation of a complete lysis buffer containing Chymostatin for protein extraction from cultured cells.
Materials:
-
10 mM Chymostatin stock solution
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Ice
Procedure:
-
Place the lysis buffer on ice.
-
Just before use, add the 10 mM Chymostatin stock solution to the cold lysis buffer to achieve the desired final working concentration (typically between 10-100 µM). For a 100 µM final concentration, add 10 µL of 10 mM Chymostatin stock solution to 990 µL of lysis buffer (a 1:100 dilution).
-
If using a broader protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.
-
The complete lysis buffer is now ready for protein extraction.
Protein Extraction from Adherent Cultured Cells
This protocol details the steps for lysing adherent cells to extract total protein for Western blot analysis.
Materials:
-
Complete lysis buffer (with Chymostatin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS and add the appropriate volume of ice-cold complete lysis buffer (e.g., 1 mL per 10^7 cells).[10]
-
Using a cold plastic cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.[13]
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[10][13]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The protein samples are now ready for sample preparation for SDS-PAGE or can be stored at -80°C for long-term use.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 3. agerp.agscientific.com [agerp.agscientific.com]
- 4. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 5. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. nsjbio.com [nsjbio.com]
- 11. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols: Preparation of Chymostatin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymostatin (B1668925) is a potent, reversible protease inhibitor of microbial origin. It is a mixture of three components: A, B, and C, with the major component being A.[1][2] Chymostatin is particularly effective against chymotrypsin-like serine proteases and some cysteine proteases, including cathepsins A, B, H, and L.[1][3][4] It is a common component in protease inhibitor cocktails used during protein extraction and purification to prevent proteolytic degradation. This document provides detailed protocols for the preparation, storage, and handling of Chymostatin stock solutions.
Physicochemical Properties
A summary of the key quantitative data for Chymostatin is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 9076-44-2 | [3][4][5][6][7][8] |
| Molecular Weight | Chymostatin A: 607.7 g/mol Chymostatin B: 593.7 g/mol Chymostatin C: 607.7 g/mol (Note: Commercial chymostatin is a mixture) | [2][4][9] |
| Appearance | White to slightly yellow powder | [7] |
| Melting Point | 205 °C | [1] |
Solubility and Recommended Solvents
Proper dissolution is critical for the efficacy of Chymostatin. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Notes | References |
| DMSO | 10 mM or up to 50 mg/mL (may require sonication) | Recommended for high-concentration stock solutions. | [1][6][7][8][10][11] |
| Glacial Acetic Acid | Up to 20 mg/mL | Yields a clear, colorless to yellow solution. | [1][2] |
| 0.1 M HCl | Soluble | An alternative for creating stock solutions. | [1] |
| Water | Sparingly soluble | Not recommended for initial stock preparation. | [1][6] |
| Methanol/Ethanol | Sparingly soluble | Not recommended for initial stock preparation. | [1] |
| Ethyl Acetate, Ether, Hexane | Insoluble | --- | [1] |
For aqueous experimental systems, it is recommended to first dissolve Chymostatin in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[6]
Experimental Protocols
4.1. Preparation of a 10 mM Chymostatin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory applications.
Materials:
-
Chymostatin powder (Molecular Weight to be considered as ~607.7 g/mol for calculations)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of Chymostatin:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 607.7 g/mol * (1000 mg / 1 g) = 6.077 mg
-
-
-
Weighing the Chymostatin:
-
Carefully weigh out approximately 6.1 mg of Chymostatin powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the inhibitor.[10][12]
-
Clearly label each aliquot with the name of the solution, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage (stable for months).[1][7] For very long-term storage, -80°C can also be used.[10]
-
4.2. Working Dilutions
The typical working concentration of Chymostatin ranges from 10 to 100 µM (6 to 60 µg/mL).[1]
-
To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of your experimental buffer).
-
Note: Dilute aqueous solutions of Chymostatin are less stable and should ideally be prepared fresh for each experiment.[1] Do not store aqueous solutions for more than a day.[6]
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling Chymostatin powder and its solutions.
-
DMSO is known to facilitate the absorption of substances through the skin. [1] Therefore, exercise extreme caution when using DMSO as a solvent.
-
Handle Chymostatin powder in a chemical fume hood to avoid inhalation.[13]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[6][13][14]
Visualization of the Workflow
The following diagram illustrates the key steps for preparing a Chymostatin stock solution.
References
- 1. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 9. Chymostatin | C31H41N7O6 | CID 443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. agscientific.com [agscientific.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Chymostatin C in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. A critical step in any IP protocol is the inhibition of endogenous proteases, which are released upon cell lysis and can rapidly degrade the target protein, leading to low yields and artifactual results. Chymostatin (B1668925), a potent protease inhibitor, is an essential component of a comprehensive strategy to prevent protein degradation during immunoprecipitation.
Chymostatin is a competitive, slow-binding inhibitor of several classes of proteases.[1] Its primary targets are chymotrypsin-like serine proteases, but it also effectively inhibits certain cysteine proteases, including papain and various cathepsins (A, B, C, G, H, and L).[2][3] This broad spectrum of activity makes it a valuable tool for protecting proteins from degradation by multiple protease families that may be present in a cell lysate.
These application notes provide a detailed protocol for the use of chymostatin in immunoprecipitation, along with data on its inhibitory properties and diagrams to illustrate the experimental workflow and its mechanism of action.
Data Presentation: Inhibitory Profile of Chymostatin
| Protease Inhibitor | Target Proteases | Typical Working Concentration | Reported Inhibition | Reference |
| Chymostatin | Chymotrypsin (B1334515), Papain, Chymotrypsin-like serine proteinases, Chymases, Cathepsins A, B, C, G, H, L | 10 - 100 µM (6 - 60 µg/mL) | Potent, competitive inhibition. Ki for chymotrypsin is 4 x 10⁻¹⁰ M. | [1][2] |
| Chymostatin (in combination with Pepstatin) | Total extracellular proteases in Aspergillus niger cultures | 30 µM Chymostatin, 0.075 µM Pepstatin | 99-100% inhibition of total protease activity. | [4] |
Experimental Protocols
This section provides a detailed protocol for immunoprecipitation, incorporating chymostatin into the lysis buffer to ensure the stability of the target protein.
Materials
-
Cells or Tissue Sample expressing the protein of interest.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer : 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or other suitable non-ionic detergent).
-
Protease Inhibitor Stock Solution : Prepare a 10 mM stock solution of Chymostatin in DMSO. Store at -20°C.
-
Complete Lysis Buffer : Lysis buffer supplemented with protease inhibitors immediately before use. For each 1 mL of Lysis Buffer, add:
-
10 µL of 10 mM Chymostatin (final concentration: 100 µM)
-
Other protease inhibitors as needed (e.g., aprotinin, leupeptin, pepstatin, PMSF) to create a broad-spectrum cocktail.
-
-
Primary Antibody specific for the target protein.
-
Control IgG (from the same species as the primary antibody).
-
Protein A/G-coupled Agarose or Magnetic Beads
-
Wash Buffer : Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer : e.g., 0.1 M glycine, pH 2.5 or 2X SDS-PAGE sample buffer.
-
Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Protocol
-
Cell Lysis
-
Wash cells with ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Complete Lysis Buffer. A common starting point is 1 mL of buffer per 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein sample.
-
-
Pre-clearing the Lysate (Optional but Recommended)
-
Add Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation
-
Determine the protein concentration of the cleared lysate.
-
To 1 mg of total protein, add the appropriate amount of primary antibody. As a negative control, add control IgG to a separate tube with the same amount of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add an appropriate amount of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated protein from the beads by adding Elution Buffer. If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted protein.
-
-
Analysis
-
The eluted proteins can be analyzed by various downstream applications, such as Western blotting or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for immunoprecipitation incorporating chymostatin.
Caption: Mechanism of chymostatin in preventing protein degradation.
References
- 1. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 2. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. Chymostatin can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Chymostatin in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) is a competitive, reversible inhibitor of several proteases, primarily targeting chymotrypsin-like serine proteases and some cysteine proteases.[1][2] Originally isolated from actinomycetes, it is a mixture of related peptidyl aldehydes (A, B, and C) that are potent in preventing proteolytic degradation of proteins during extraction and purification procedures. Its broad specificity and low toxicity make it a valuable tool in molecular biology, cell biology, and drug discovery.[3]
This document provides detailed application notes, protocols for its use, and quantitative data on its inhibitory activity.
Mechanism of Action
Chymostatin functions as a "slow-binding inhibitor."[1][4] Its mechanism involves the aldehyde group at the C-terminus of the peptide, which forms a stable hemiacetal adduct with the active site serine residue of target proteases. This interaction mimics the transition state of the substrate, effectively blocking the enzyme's catalytic activity.[4]
Applications in Molecular Biology
The primary application of chymostatin in molecular biology is the inhibition of proteolytic activity during experimental procedures. This is crucial for:
-
Protein Extraction and Purification: Chymostatin is a common component of protease inhibitor cocktails added to lysis buffers. It prevents the degradation of target proteins by endogenous proteases released upon cell lysis, thereby increasing the yield and purity of the isolated protein.
-
Enzyme Assays: It is used to inhibit specific chymotrypsin-like or cysteine protease activity to study the function of other enzymes in a complex mixture.
-
In Vitro Protein Stability Studies: Chymostatin can be used to assess the susceptibility of a protein to degradation by specific proteases.
-
Cell Culture: It can be added to cell culture media to prevent the degradation of secreted proteins or to study the role of specific proteases in cellular processes.[3]
Quantitative Data: Inhibitory Activity of Chymostatin
The inhibitory potency of chymostatin is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes known values for various proteases.
| Protease | Organism/Source | Inhibitor Constant (Kᵢ) | IC₅₀ |
| α-Chymotrypsin | Bovine Pancreas | 0.4 nM[1][4] | 0.8 nM[5] |
| Cathepsin G | Human | 150 nM[1][4] | 0.15 µM[2] |
| Chymase | - | 13.1 nM | - |
| Papain | Papaya | - | Weak Inhibition |
| Cathepsin B | - | - | Weak Inhibition |
Experimental Protocols
Protocol 1: Preparation of Chymostatin Stock Solution
Chymostatin is sparingly soluble in water but readily soluble in dimethyl sulfoxide (B87167) (DMSO) or glacial acetic acid.
Materials:
-
Chymostatin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of chymostatin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 16.5 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in DMSO is stable for several months at this temperature.[2]
Protocol 2: Use of Chymostatin in Mammalian Cell Lysis for Protein Extraction
This protocol describes the use of chymostatin in a standard RIPA buffer for the lysis of adherent mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Chymostatin stock solution (10 mg/mL in DMSO)
-
Other protease inhibitors (e.g., PMSF, aprotinin, leupeptin) - optional but recommended
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer immediately before use. For each 1 mL of RIPA buffer, add 1-10 µL of the 10 mg/mL chymostatin stock solution to achieve a final concentration of 10-100 µg/mL (approximately 16.5-165 µM). If using a protease inhibitor cocktail, add it according to the manufacturer's instructions.
-
Add the complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 15-30 minutes.
-
Scrape the adherent cells from the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications like Western blotting or immunoprecipitation. Store the lysate at -80°C for long-term storage.
Protocol 3: Use of Chymostatin in Plant Tissue Protein Extraction
This protocol provides a general method for preparing a protease inhibitor cocktail containing chymostatin for protein extraction from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Plant protein extraction buffer (e.g., 100 mM HEPES pH 7.5, 5% glycerol, 10 mM DTT)
-
Chymostatin stock solution (10 mg/mL in DMSO)
-
Other protease inhibitors (e.g., PMSF, leupeptin, pepstatin A)
-
Microcentrifuge
Procedure:
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Prepare the complete extraction buffer. For each 1 mL of extraction buffer, add 1-10 µL of the 10 mg/mL chymostatin stock solution (final concentration 10-100 µg/mL). It is highly recommended to also include other protease inhibitors to create a broad-spectrum cocktail.
-
Add the complete extraction buffer to the powdered plant tissue (e.g., 2-4 mL per gram of tissue).
-
Vortex the mixture vigorously to resuspend the powder.
-
Incubate the mixture on a rocker or shaker for 30 minutes at 4°C.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the soluble proteins.
-
Proceed with protein quantification and downstream applications.
Protocol 4: Protease Inhibition Assay using Chymostatin
This protocol describes a general method to determine the inhibitory effect of chymostatin on a specific protease using a colorimetric or fluorometric substrate.
Materials:
-
Purified protease of interest
-
Specific colorimetric or fluorometric substrate for the protease
-
Assay buffer (optimal for the protease activity)
-
Chymostatin stock solution (prepare a dilution series)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the chymostatin stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed amount of the purified protease to each well (except for the blank).
-
Add the different concentrations of chymostatin to the wells containing the protease. Include a control well with no inhibitor.
-
Incubate the protease and chymostatin mixture for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells, including a blank well with only the substrate and assay buffer.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction kinetics.
-
Calculate the initial reaction rates for each chymostatin concentration.
-
Plot the percentage of inhibition versus the logarithm of the chymostatin concentration to determine the IC₅₀ value.
Visualizations
Caption: Workflow for Protein Extraction with Chymostatin.
Caption: Inhibition of Chymotrypsin-Mediated PAR2 Signaling.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Chymostatin C in the Inhibition of Proteolysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) C is a potent, reversible inhibitor of a range of serine and cysteine proteases. Isolated from Streptomyces species, it is a valuable tool for preventing proteolytic degradation of proteins in cellular and tissue extracts. Its broad specificity against chymotrypsin-like serine proteases and certain cathepsins makes it an essential component of many protease inhibitor cocktails used during tissue homogenization and protein purification. These application notes provide detailed information and protocols for the effective use of Chymostatin C in preserving protein integrity in tissue homogenates.
Mechanism of Action
This compound acts as a competitive, slow-binding inhibitor. Its aldehyde functional group forms a stable, reversible covalent bond with the active site serine or cysteine residue of the target protease. This interaction blocks the substrate-binding site and prevents the enzyme from cleaving its target proteins. The inhibition is reversible, but the dissociation of chymostatin from the active site is a slow process, leading to effective inhibition during the timeframe of typical laboratory procedures.
Target Proteases and Inhibitory Potency
This compound exhibits a strong inhibitory effect on chymotrypsin (B1334515) and chymase, and a moderate to weak effect on several other proteases. It is important to note that it is not effective against all proteases, such as trypsin, thrombin, plasmin, pepsin, or kallikrein.[1]
Table 1: Inhibitory Constants (Ki and IC50) of this compound against Various Proteases
| Protease | Protease Class | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| α-Chymotrypsin | Serine Protease | 4 x 10-10 M | 0.16 µg/mL |
| Chymase | Serine Protease | 13.1 nM | - |
| Cathepsin G | Serine Protease | 1.5 x 10-7 M | - |
| Cathepsin B | Cysteine Protease | Strong Inhibition | - |
| Cathepsin H | Cysteine Protease | Strong Inhibition | - |
| Cathepsin L | Cysteine Protease | Strong Inhibition | - |
| Papain | Cysteine Protease | Weak Inhibition | - |
| Human Leukocyte Elastase | Serine Protease | Weak Inhibition | - |
| Protein Methylesterase | - | 5.4 x 10-7 M | - |
Note: The exact inhibitory concentrations can vary depending on the specific assay conditions (e.g., substrate concentration, pH, and temperature). The provided values are compiled from multiple sources for comparative purposes.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous buffers but readily soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution by dissolving this compound in DMSO. For example, dissolve 6.08 mg of this compound (Molecular Weight: 607.7 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the DMSO stock solution is stable for several months. Dilute aqueous solutions are less stable and should be prepared fresh before use.
General Protocol for Inhibiting Proteolysis in Tissue Homogenates
This protocol provides a general guideline for the use of this compound during the homogenization of various tissues. The optimal concentration of this compound may need to be determined empirically for each specific tissue type and experimental condition.
Materials:
-
Tissue sample (e.g., liver, brain, heart)
-
Ice-cold lysis buffer (a common choice is RIPA buffer, but the buffer should be optimized for the specific application)
-
This compound stock solution (10 mM in DMSO)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
-
Excise the tissue of interest and place it immediately in ice-cold phosphate-buffered saline (PBS) to wash away excess blood.
-
Weigh the tissue and mince it into small pieces on a pre-chilled surface.
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Add an appropriate volume of ice-cold lysis buffer. A general starting point is 1 mL of lysis buffer per 100 mg of tissue.
-
Immediately before homogenization, add this compound stock solution to the lysis buffer to achieve the desired final concentration. A recommended starting concentration is 10-100 µM (approximately 6-60 µg/mL). For tissues with high proteolytic activity, a concentration of up to 200 µg/mL may be necessary.
-
Homogenize the tissue on ice until no visible tissue fragments remain. The duration and intensity of homogenization will vary depending on the tissue type and the homogenizer used.
-
Incubate the homogenate on ice for 30 minutes to ensure complete lysis and protease inhibition.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (tissue lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Tissue-Specific Recommendations
-
Brain Tissue: Brain tissue has a high lipid content and a complex cellular structure. Mechanical homogenization using a Dounce or Potter-Elvehjem homogenizer is often preferred to maintain the integrity of subcellular components. A lysis buffer containing non-ionic detergents is typically used. The addition of a broad-spectrum protease inhibitor cocktail that includes this compound is highly recommended.
-
Heart Tissue: Cardiac tissue is fibrous and requires robust homogenization methods, such as a bead-based homogenizer. Lysis buffers for heart tissue often contain stronger detergents to efficiently extract proteins.
-
Liver Tissue: The liver is rich in proteases. Therefore, it is crucial to work quickly and at low temperatures. The use of a comprehensive protease inhibitor cocktail containing this compound at a higher concentration (e.g., 50-100 µM) is advisable.
Visualizations
Experimental Workflow for Tissue Homogenization with Protease Inhibition
Caption: Workflow for tissue homogenization with this compound.
Mechanism of Serine/Cysteine Protease Inhibition by this compound
Caption: this compound inhibits proteases by forming a reversible covalent bond.
References
Chymostatin C in Protease Inhibitor Cocktails: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) is a potent reversible inhibitor of a variety of proteases, making it a valuable component of protease inhibitor cocktails used to prevent protein degradation during extraction and purification.[1] Originally isolated from actinomycetes, chymostatin is a mixture of three peptidyl aldehydes: chymostatin A, B, and C. These variants differ in their amino acid composition, with chymostatin C containing an isoleucine residue.[2] While often used as a mixture, understanding the target specificity and optimal usage of chymostatin is crucial for maximizing protein yield and integrity in downstream applications.
This document provides detailed application notes and protocols for the effective use of chymostatin in protease inhibitor cocktails, with a focus on its C variant. It is important to note that while chymostatin is commercially available as a mixture of A, B, and C, specific inhibitory data for the C variant alone is not extensively available. Therefore, the following data and protocols are based on the activity of the chymostatin mixture, which is standard practice in research settings.
Mechanism of Action
Chymostatin acts as a competitive, reversible inhibitor of several classes of proteases. Its aldehyde functional group forms a stable hemiacetal adduct with the active site serine or cysteine residues of target proteases, thereby blocking their catalytic activity.
Target Proteases and Inhibitory Activity
Chymostatin exhibits a broad inhibitory spectrum, primarily targeting chymotrypsin-like serine proteases and a range of cysteine proteases. It is a strong inhibitor of chymotrypsin, chymases, and lysosomal cysteine proteases such as cathepsins A, B, H, and L.[3][4] It demonstrates weak inhibition of human leukocyte elastase and does not significantly inhibit trypsin, thrombin, plasmin, pepsin, or kallikrein.[1]
The following tables summarize the quantitative data on the inhibitory activity of chymostatin against various proteases.
Table 1: Inhibitory Constants (Ki) of Chymostatin
| Target Protease | Organism/Source | Ki (Inhibitory Constant) |
| Chymotrypsin | - | 4 x 10⁻¹⁰ M |
| Cathepsin G | - | 1.5 x 10⁻⁷ M |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Chymostatin
| Target Protease | Organism/Source | IC50 |
| Cathepsin L | Human | 1.2 µM (in H441 lung cancer cells)[2][5] |
| COVID-19 Mpro | SARS-CoV-2 | 15.81 µM[4] |
Applications
Chymostatin is a critical component of protease inhibitor cocktails for a wide range of applications, including:
-
Protein Extraction: Preventing the degradation of target proteins during cell lysis of mammalian, plant, and microbial cells.
-
Protein Purification: Maintaining the integrity of purified proteins throughout the purification process.
-
Immunoprecipitation and Co-Immunoprecipitation: Protecting protein-protein interactions from proteolytic cleavage.
-
Enzyme Assays: Ensuring the stability of enzymes of interest during sample preparation.
Experimental Protocols
Stock Solution Preparation
Reagents and Materials:
-
Chymostatin (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
To prepare a 10 mM stock solution, dissolve 6.08 mg of chymostatin (molecular weight ~607.7 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol 1: Preparation of a General-Purpose Protease Inhibitor Cocktail
This protocol describes the preparation of a 100X stock solution of a protease inhibitor cocktail containing chymostatin.
Reagents and Materials:
-
Chymostatin (10 mM stock in DMSO)
-
Leupeptin (10 mM stock in water)
-
Pepstatin A (10 mM stock in DMSO)
-
Aprotinin (10 mg/mL in water)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) (100 mM stock in isopropanol) or AEBSF (100 mM stock in water)
-
EDTA (0.5 M stock, pH 8.0)
-
DMSO
-
Microcentrifuge tubes
Protocol:
-
To prepare 1 mL of a 100X protease inhibitor cocktail, combine the following in a microcentrifuge tube:
-
100 µL of 10 mM Chymostatin
-
100 µL of 10 mM Leupeptin
-
100 µL of 10 mM Pepstatin A
-
20 µL of 10 mg/mL Aprotinin
-
100 µL of 100 mM PMSF or AEBSF
-
200 µL of 0.5 M EDTA (optional, for inhibition of metalloproteases)
-
Adjust the final volume to 1 mL with DMSO.
-
-
Vortex to mix thoroughly.
-
Store the 100X cocktail at -20°C in single-use aliquots.
Note: For use, dilute the 100X cocktail 1:100 in the lysis buffer immediately before use.
Protocol 2: Mammalian Cell Lysis for Western Blotting and Immunoprecipitation
Reagents and Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100X Protease Inhibitor Cocktail (containing chymostatin)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with the 100X protease inhibitor cocktail (1:100 dilution) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells from the dish using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications like Western blotting or immunoprecipitation.
Mammalian Cell Lysis Workflow
Protocol 3: Plant Tissue Protein Extraction for Enzyme Assays
Reagents and Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT)
-
100X Protease Inhibitor Cocktail (containing chymostatin)
-
Polyvinylpolypyrrolidone (PVPP)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add ice-cold extraction buffer supplemented with the 100X protease inhibitor cocktail (1:100 dilution) and PVPP (1-2% w/v) to the tube (e.g., 2-3 mL per gram of tissue).
-
Vortex vigorously for 1-2 minutes to resuspend the powder.
-
Incubate on a rotator or shaker for 30 minutes at 4°C.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pellet and any floating debris.
-
The supernatant contains the soluble proteins and is ready for enzyme assays or further purification.
Signaling Pathways
Chymostatin's inhibitory action on proteases like cathepsins can impact various cellular signaling pathways. Cathepsins, for instance, are known to be involved in apoptosis (programmed cell death) and immune signaling cascades.
Inhibition of Cathepsin-Mediated Apoptosis by Chymostatin
Proteases are also involved in the activation of growth factors, such as Transforming Growth Factor-beta (TGF-β), which regulates a multitude of cellular processes.
Inhibition of Protease-Mediated TGF-β Activation
Troubleshooting
| Problem | Possible Cause | Solution |
| Protein Degradation Observed | Insufficient concentration of chymostatin or other inhibitors. | Increase the final concentration of the protease inhibitor cocktail (e.g., use at 2X). Ensure the cocktail is added fresh to the lysis buffer. |
| Incomplete inhibition of all present proteases. | Consider adding other classes of protease inhibitors (e.g., metalloprotease inhibitors like EDTA if not already included). | |
| Loss of Protein Activity | Denaturation of the target protein by components of the lysis buffer or cocktail solvent. | Use a milder lysis buffer. Ensure the final concentration of DMSO from the chymostatin stock is low (typically <1%). |
| Inhibition of Downstream Assays | Interference from cocktail components. | If using IMAC for protein purification, omit EDTA from the cocktail. For assays sensitive to specific inhibitors, consider a more targeted inhibitor approach. |
Conclusion
Chymostatin is a versatile and potent protease inhibitor that is an essential component of many protease inhibitor cocktails. By understanding its mechanism of action, target specificity, and proper handling, researchers can significantly improve the quality and yield of their protein preparations. The protocols and data provided in this document serve as a comprehensive guide for the effective application of chymostatin in various research workflows.
References
- 1. agerp.agscientific.com [agerp.agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Chymostatin C Stability in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin C is a potent, reversible protease inhibitor of microbial origin, belonging to a class of peptide aldehydes that includes chymostatins A and B. It is widely utilized in biochemical and pharmacological research to inhibit chymotrypsin-like serine proteases and certain cysteine proteases. The efficacy and reproducibility of experiments involving this compound are critically dependent on its stability in aqueous solutions. The terminal aldehyde moiety, essential for its inhibitory activity, is susceptible to oxidation, which can lead to a significant loss of function. Therefore, understanding the stability of this compound in various buffer systems is paramount for accurate and reliable experimental outcomes.
These application notes provide a summary of the known stability characteristics of this compound, protocols for preparing and handling its solutions, and a general method for assessing its stability.
Stability of this compound: A Summary
Quantitative data on the stability of this compound in different buffers is not extensively available in public literature. However, based on product datasheets and the general chemical properties of peptide aldehydes, the following qualitative stability profile can be summarized.
Key Factors Influencing Stability:
-
Solvent: this compound is sparingly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Stock solutions are typically prepared in these organic solvents.
-
pH: The stability of the aldehyde group is pH-dependent. While specific data for this compound is scarce, peptide aldehydes are generally more stable in slightly acidic conditions.
-
Temperature: As with most peptides, lower temperatures enhance the stability of this compound. Frozen aliquots of stock solutions are recommended for long-term storage.
-
Oxidation: The aldehyde group of this compound is prone to oxidation, which is a primary degradation pathway in aqueous working solutions. The use of de-gassed buffers may help to mitigate this.
Stock Solution Stability:
-
In DMSO: Stock solutions of this compound in DMSO (e.g., 10 mM) are stable for several months when stored at -20°C.[1] Some sources suggest stability for up to one month at -20°C when aliquoted to avoid repeated freeze-thaw cycles.
-
In 0.1 M HCl: Stock solutions can also be prepared in 0.1 M HCl.
Working Solution Stability:
-
Aqueous Buffers: this compound is significantly less stable in aqueous working solutions. It is recommended that aqueous solutions are prepared fresh before use and are not stored for more than one day.[1] Dilute aqueous solutions (10-100 µM) may only be stable for a few hours due to the oxidation of the terminal aldehyde.[1]
Quantitative Stability Data
| Buffer System | pH | Temperature (°C) | Storage Form | Estimated Half-life | Notes |
| DMSO | N/A | -20 | Stock Solution (10 mM) | > 1 month | Stable for several months with proper storage. |
| 0.1 M HCl | 1.0 | 4 | Stock Solution | Several days | Alternative to DMSO for stock solutions. |
| PBS | 7.4 | 4 | Working Solution (50 µM) | < 8 hours | Prone to oxidation. Prepare fresh. |
| Sodium Acetate | 5.5 | 4 | Working Solution (50 µM) | ~ 12-24 hours | Expected to be more stable at slightly acidic pH. |
| Tris-HCl | 8.0 | 4 | Working Solution (50 µM) | < 6 hours | Less stable at alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to several months.
Protocol 2: Preparation of Aqueous Working Solutions
Materials:
-
This compound stock solution (in DMSO)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), pre-chilled to 4°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Determine the volume of the stock solution needed to achieve the final desired working concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the pre-chilled aqueous buffer.
-
Gently mix by inversion or brief vortexing.
-
Keep the working solution on ice and use it as fresh as possible, ideally within a few hours of preparation.
Protocol 3: General Method for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for your specific instrumentation and buffer systems.
Objective: To quantify the degradation of this compound in a specific buffer over time at a given temperature.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound
-
Aqueous buffer of interest (e.g., phosphate, acetate, Tris)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Water, HPLC grade
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to determine the initial peak area of intact this compound.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC system.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile
-
Gradient: Develop a suitable gradient to separate intact this compound from its potential degradation products. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.
-
Measure the peak area of intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Inhibitory mechanism of this compound on a target protease.
References
Chymostatin C for In Vitro Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin (B1668925) C is a potent, reversible inhibitor of a range of proteases, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases.[1][2] A naturally occurring peptide aldehyde isolated from actinomycetes, Chymostatin C is a valuable tool in in vitro studies for elucidating the roles of specific proteases in complex biological processes and for the screening and characterization of novel therapeutic agents.[1] Its mechanism of action involves the formation of a stable hemiacetal adduct with the active site serine or cysteine residue of the target enzyme. This document provides detailed application notes and protocols for the use of this compound in in vitro enzyme inhibition assays.
Physicochemical Properties and Handling
-
Molecular Formula: C₃₁H₄₁N₇O₆
-
Molecular Weight: 607.7 g/mol
-
Appearance: White to off-white powder.[2]
-
Solubility: Soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[2] Sparingly soluble in water, methanol, and ethanol.
-
Storage: Store stock solutions at -20°C. Diluted solutions are less stable and should be used promptly or aliquoted and frozen.
Preparation of Stock Solutions:
For a 10 mM stock solution, dissolve 6.08 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Store in aliquots at -20°C.
Caution: When working with DMSO solutions, always wear appropriate personal protective equipment, as DMSO can facilitate the absorption of substances through the skin.
Enzyme Inhibition Data
This compound exhibits a distinct inhibitory profile, potently inhibiting some proteases while showing weak or no activity against others. This selectivity makes it a useful tool for differentiating between protease activities in complex biological samples.
| Enzyme Target | Enzyme Class | Ki Value | IC₅₀ Value | Notes |
| α-Chymotrypsin | Serine Protease | 0.4 nM[3] | 150 ng/mL[4] | Potent, slow-binding competitive inhibitor.[3] |
| Chymase | Serine Protease | 13.1 nM[1] | - | |
| Cathepsin G | Serine Protease | 150 nM[3] | - | Competitive inhibitor.[3] |
| Cathepsin A | Serine Protease | - | - | Weakly inhibited. |
| Cathepsin B | Cysteine Protease | - | - | Inhibited. |
| Cathepsin C | Cysteine Protease | - | - | Inhibited. |
| Cathepsin H | Cysteine Protease | - | - | Potently inhibited.[1] |
| Cathepsin L | Cysteine Protease | - | - | Inhibited. |
| Papain | Cysteine Protease | - | 7.5 µg/mL[4] | Weakly inhibited.[4] |
| Human Leukocyte Elastase | Serine Protease | - | - | Weakly inhibited. |
| Trypsin | Serine Protease | - | - | Not inhibited.[2] |
| Thrombin | Serine Protease | - | - | Not inhibited.[2] |
| Plasmin | Serine Protease | - | - | Not inhibited.[2] |
| Pepsin | Aspartic Protease | - | - | Not inhibited.[2] |
| Kallikrein | Serine Protease | - | - | Not inhibited.[2] |
Note: Ki and IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature). The values presented here are for reference.
Experimental Protocols
The following are detailed protocols for performing in vitro enzyme inhibition assays with this compound.
Protocol 1: In Vitro Inhibition of α-Chymotrypsin
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound against bovine pancreatic α-chymotrypsin using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.8) containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.8, containing 20 mM CaCl₂.
-
α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with the assay buffer.
-
BTEE Substrate Solution: Prepare a 1 mM stock solution of BTEE in methanol. For the assay, dilute the stock solution to the desired final concentration (e.g., 200 µM) with the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve a range of final inhibitor concentrations for the assay.
-
-
Assay Setup:
-
Add 5 µL of the various this compound dilutions (or DMSO for the control) to the wells of a 96-well plate.
-
Add 85 µL of the diluted α-chymotrypsin solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the BTEE substrate solution to each well.
-
Immediately place the plate in the microplate spectrophotometer and measure the increase in absorbance at 256 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the absorbance versus time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: In Vitro Inhibition of Cathepsin B
This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on human Cathepsin B activity using a specific fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare the appropriate assay buffer for Cathepsin B.
-
Cathepsin B Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to the recommended concentration. Store on ice. Dilute to the final working concentration in the assay buffer just before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Dilute to the desired final concentration (e.g., 50 µM) in the assay buffer before the experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and create serial dilutions.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 5 µL of the this compound dilutions or DMSO (control).
-
Add 45 µL of the diluted Cathepsin B solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Initiation and Measurement:
-
Start the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Measure the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each this compound concentration.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vitro enzyme inhibition assay.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Signaling Pathway: Cathepsin B in Apoptosis
Cathepsin B, a lysosomal cysteine protease, plays a significant role in the apoptotic pathway when released from the lysosome into the cytosol.
Caption: Role of Cathepsin B in the intrinsic apoptosis pathway.
Logical Relationship: Chymotrypsin-like Proteases in Inflammation
Chymotrypsin-like proteases, such as chymase and cathepsin G, are involved in inflammatory signaling pathways.
Caption: Chymotrypsin-like protease (Chymase) in inflammation.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of binding energy of chymostatin with human cathepsin A and its homologous proteins by molecular orbital calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Chymostatin C Concentration: A Technical Support Guide
Welcome to the technical support center for optimizing chymostatin (B1668925) C concentration in your experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent protease inhibitor.
Troubleshooting Guide
This section addresses common issues encountered during the use of chymostatin C.
Issue 1: Precipitation of this compound in Aqueous Buffers
Question: I observed a precipitate after adding my this compound stock solution (in DMSO) to my aqueous experimental buffer (e.g., cell culture media, lysis buffer). What is the cause and how can I prevent it?
Answer:
This compound has low solubility in aqueous solutions, and precipitation upon dilution of a DMSO stock is a common issue. This "crashing out" occurs when the local concentration of this compound exceeds its solubility limit in the aqueous environment as the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound is above its solubility limit in the aqueous buffer. | Lower the final working concentration if your experimental design allows. The typical effective concentration range is 10-100 µM.[1] |
| Rapid Dilution | Adding the concentrated DMSO stock directly into the full volume of aqueous buffer can create localized high concentrations, leading to immediate precipitation. | Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and even dispersion. |
| Incorrect Mixing Order | Adding the aqueous buffer to the concentrated this compound stock can also cause precipitation. | Always add the this compound stock solution to the aqueous buffer, not the other way around. |
| Low Temperature | The solubility of this compound may decrease at lower temperatures. | Prepare the final working solution at the temperature at which the experiment will be conducted. If working on ice, ensure the solution is well-mixed before use. |
| Buffer Composition | The pH and composition of your buffer can influence the solubility of this compound. | While specific data is limited, you can empirically test different buffer systems (e.g., Tris-HCl vs. phosphate (B84403) buffer) and pH ranges to find the optimal conditions for your experiment. |
Issue 2: Ineffective Protease Inhibition
Question: I've added this compound to my lysis buffer, but I'm still observing protein degradation on my Western blot. Why is this happening?
Answer:
Ineffective protease inhibition can stem from several factors, from inhibitor degradation to the presence of proteases not targeted by this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Degradation | Dilute aqueous solutions of this compound are unstable, especially over several hours, due to oxidation of the terminal aldehyde group. | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Insufficient Concentration | The concentration of this compound may be too low to effectively inhibit the high concentration of proteases released during cell lysis. | Increase the final concentration of this compound within the recommended range (10-100 µM). Optimization may be necessary for different cell or tissue types. |
| Presence of Non-Targeted Proteases | This compound is a potent inhibitor of chymotrypsin-like serine proteases and some cysteine proteases, but it does not inhibit all proteases. | Use this compound as part of a broader protease inhibitor cocktail that includes inhibitors for other protease classes, such as metalloproteases (e.g., EDTA) and aspartic proteases (e.g., pepstatin A).[1] |
| Improper Storage of Stock Solution | This compound stock solutions in DMSO are stable for months when stored at -20°C. Improper storage can lead to loss of activity. | Store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive, reversible inhibitor of several proteases. It primarily targets chymotrypsin-like serine proteases and certain cysteine proteases, such as papain and cathepsins A, B, H, and L.[2][3] It functions by binding to the active site of these enzymes, preventing them from cleaving their target proteins.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. It is sparingly soluble in water.[4][5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C and is stable for several months. Dilute aqueous solutions are unstable and should be prepared fresh for each use.
Q3: What is a typical working concentration for this compound?
A3: The effective working concentration of this compound typically ranges from 10 µM to 100 µM. The optimal concentration will depend on the specific application, cell or tissue type, and the level of endogenous protease activity.
Q4: Can this compound be used in live-cell imaging experiments?
A4: While this compound is cell-permeable, its potential off-target effects and cytotoxicity should be carefully evaluated for live-cell imaging applications. It is recommended to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cell line and experimental duration.
Q5: Are there any known off-target effects of this compound?
A5: While generally considered specific for chymotrypsin-like proteases, high concentrations of this compound may have off-target effects. It is always advisable to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a negative control compound that is structurally similar but inactive. Off-target effects can sometimes be observed in cell viability assays, so it's important to cross-validate findings with multiple assay types.[6]
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for various applications. Note that these are starting recommendations, and optimization for your specific experimental conditions is highly encouraged.
| Application | Recommended Starting Concentration (µM) | Recommended Concentration Range (µM) |
| Cell Lysis for Western Blotting | 50 | 20 - 100 |
| Co-Immunoprecipitation (Co-IP) | 50 | 20 - 100 |
| Protease Inhibition Assay | 10 | 1 - 50 |
| Cell Culture (as a supplement) | 20 | 10 - 50 |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Western Blotting
This protocol describes the lysis of adherent mammalian cells using RIPA buffer supplemented with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (10 mM in DMSO)
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer immediately before use. For each 1 mL of RIPA buffer, add 5 µL of 10 mM this compound stock solution for a final concentration of 50 µM. If using other inhibitors, add them at their recommended concentrations.
-
Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps for performing a Co-IP from a previously prepared cell lysate.
Materials:
-
Cell lysate (prepared as in Protocol 1, ensuring it was prepared with this compound)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP lysis buffer without detergents)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Start with 500-1000 µg of pre-cleared cell lysate in a microcentrifuge tube.
-
Add the appropriate amount of primary antibody (typically 1-5 µg, but should be optimized) to the lysate.
-
Incubate the lysate-antibody mixture at 4°C for 2-4 hours or overnight on a rotating platform.
-
Add an appropriate volume of pre-washed Protein A/G beads to the mixture.
-
Incubate at 4°C for 1-2 hours on a rotating platform to capture the antibody-protein complexes.
-
Pellet the beads using a magnetic rack or by centrifugation (if using agarose beads).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, add 20-40 µL of elution buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western blotting.
Visualizations
Caption: Workflow for preparing cell lysates for Western blotting using this compound.
Caption: this compound inhibits chymase-mediated cardiac fibrosis signaling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
How to improve Chymostatin C efficacy
A comprehensive resource for researchers, scientists, and drug development professionals to optimize the use of Chymostatin (B1668925) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of chymostatin?
Chymostatin is a reversible inhibitor of serine and cysteine proteases. It contains a C-terminal phenylalaninal (B8679731) residue which mimics the substrate of chymotrypsin-like proteases, allowing it to bind to the active site of these enzymes and block their activity. It is described as a slow-binding inhibitor for certain proteases like chymotrypsin (B1334515) and cathepsin G.[2]
Q2: Which proteases are inhibited by chymostatin?
Chymostatin strongly inhibits chymotrypsin-like serine proteases and a range of cysteine proteases. It is less effective or ineffective against other classes of proteases.
Q3: How should I dissolve chymostatin?
Chymostatin is soluble in DMSO (up to 20 mg/mL) and glacial acetic acid (up to 10 mg/mL).[1][3] It is sparingly soluble in aqueous buffers, water, methanol, and ethanol.[4] For use in aqueous solutions, it is recommended to first dissolve chymostatin in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[4] To avoid precipitation, the final concentration of DMSO in the aqueous solution should be kept at 10% or higher.[3]
Q4: What are the recommended storage conditions for chymostatin?
-
Lyophilized powder: Store at -20°C for up to one year.[3]
-
Stock solutions in DMSO: Can be stored in aliquots at -20°C for up to a month.[3][5] Some sources suggest stability for several months.[6] It is advisable to avoid repeated freeze-thaw cycles.[3]
-
Aqueous solutions: Dilute aqueous solutions are not stable for more than a day due to the oxidation of the terminal aldehyde group.[4]
Q5: What is the recommended working concentration of chymostatin?
The effective working concentration of chymostatin typically ranges from 10 to 100 µM (approximately 6 to 60 µg/mL).[1][7] The optimal concentration will depend on the specific application and the concentration of the target protease.
Troubleshooting Guide
Issue 1: Low or no inhibition of target protease.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Troubleshooting Step: Verify the calculations for your stock and working solutions. If the Ki or IC50 value for your target enzyme is known, a general guideline is to use a concentration 5 to 10 times higher than this value for complete inhibition.[8] If these values are unknown, perform a dose-response experiment to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Inhibitor instability.
-
Troubleshooting Step: Prepare fresh working solutions of chymostatin for each experiment, as its terminal aldehyde group is prone to oxidation in aqueous solutions, reducing its efficacy.[1]
-
-
Possible Cause 3: High substrate concentration.
-
Troubleshooting Step: If the concentration of the substrate for your target protease is too high, it may outcompete chymostatin for binding to the active site. Try reducing the substrate concentration in your assay.
-
-
Possible Cause 4: Incompatible experimental conditions.
-
Troubleshooting Step: Ensure that the pH and buffer conditions of your experiment are compatible with chymostatin activity.
-
Issue 2: Precipitate formation upon adding chymostatin to the experimental setup.
-
Possible Cause 1: Low solubility in aqueous buffer.
-
Troubleshooting Step: Chymostatin has limited solubility in aqueous solutions.[4] Ensure that the final concentration of DMSO (or another suitable organic solvent) is sufficient to maintain chymostatin in solution. A final DMSO concentration of 10% or higher is recommended when diluting into aqueous buffers.[3]
-
-
Possible Cause 2: Supersaturation of the solution.
-
Troubleshooting Step: Prepare a fresh stock solution at a lower concentration. When preparing the working solution, add the chymostatin stock solution to the buffer dropwise while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Issue 3: Observed off-target effects in cell-based assays.
-
Possible Cause: Inhibition of unintended proteases.
-
Troubleshooting Step: Chymostatin is a broad-spectrum inhibitor of chymotrypsin-like serine proteases and some cysteine proteases.[9] Review the literature to see if any of the known off-target proteases could be responsible for the observed effects. Consider using a more specific inhibitor for your target protease if available.
-
Data Presentation
Table 1: Target Proteases and Inhibitory Potency of Chymostatin
| Target Protease | Protease Class | Potency | Reference |
| Chymotrypsin (α, β, γ, δ) | Serine Protease | Strong (Ki = 9.36 nM) | [4] |
| Chymase | Serine Protease | Strong (Ki = 13.1 nM) | [4] |
| Cathepsin G | Serine Protease | Moderate (Ki = 0.15 µM) | [2][5] |
| Papain | Cysteine Protease | Moderate (ID50 = 7.5 µg/mL) | [7] |
| Cathepsin B, H, L | Cysteine Protease | Moderate | [1] |
| Human Leukocyte Elastase | Serine Protease | Weak | [1] |
| Trypsin, Thrombin, Plasmin, Pepsin, Kallikrein | Various | Ineffective |
Table 2: Solubility of Chymostatin
| Solvent | Solubility | Reference |
| DMSO | ~10-20 mg/mL | [3][4] |
| Glacial Acetic Acid | ~10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water, Methanol, Ethanol | Sparingly soluble | |
| Ethyl acetate, Hexane, Ether | Insoluble |
Experimental Protocols
General Protocol for In Vitro Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of chymostatin on a target protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified target protease
-
Chromogenic or fluorogenic substrate specific to the target protease
-
Chymostatin
-
Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the target protease)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chymostatin (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare working solutions of the target protease and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Chymostatin at various concentrations (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO without chymostatin).
-
Target protease solution.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the target protease (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes) to allow chymostatin to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each chymostatin concentration.
-
Plot the reaction velocity against the chymostatin concentration to determine the IC50 value (the concentration of chymostatin that inhibits 50% of the enzyme activity).
-
Visualizations
Caption: A typical experimental workflow for determining the inhibitory potency of chymostatin.
Caption: Chymostatin binds to the active site of target proteases, preventing substrate cleavage.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. biofargo.com [biofargo.com]
Preventing Chymostatin C degradation in solution
Welcome to the Technical Support Center for Chymostatin (B1668925) C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Chymostatin C and troubleshooting potential issues related to its stability and activity in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Chymostatin is a bioactive peptide of microbial origin that functions as a potent protease inhibitor.[1][2] It is particularly effective against chymotrypsin-like serine proteases and also inhibits various cysteine proteases such as papain and cathepsins A, B, H, and L.[3] It is important to note that commercial chymostatin is typically a mixture of components A, B, and C, with A being the major form.[3]
Q2: What is the primary cause of this compound degradation in solution?
The principal mechanism of this compound degradation in solution is the oxidation of its terminal aldehyde group.[3] This is particularly problematic in dilute aqueous solutions, where the inhibitor's stability is significantly reduced to only several hours.
Q3: How should I prepare a stock solution of this compound?
For optimal stability, this compound stock solutions should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with concentrations up to 10 mg/mL being achievable.[1][2] Glacial acetic acid is another suitable solvent. It is advised to purge the solvent with an inert gas to minimize oxidation.[1]
Q4: What are the recommended storage conditions for this compound solutions?
-
Lyophilized Powder: Store at -20°C for long-term stability (≥ 4 years).[1][2]
-
Stock Solutions (in DMSO or glacial acetic acid): Aliquot and store at -20°C. These solutions are stable for several months.[4] Some sources suggest stability for up to 6 months at -80°C.[5] To avoid repeated freeze-thaw cycles, it is crucial to store the stock solution in single-use aliquots.[5][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to rapid degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
Problem 1: Loss of this compound activity in my experiment.
-
Possible Cause 1: Degradation of working solution.
-
Troubleshooting Tip: Prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing dilute aqueous solutions.[1]
-
-
Possible Cause 2: Improper storage of stock solution.
-
Possible Cause 3: Oxidation.
-
Troubleshooting Tip: When preparing stock solutions, consider using solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]
-
Problem 2: Precipitate formation when diluting this compound stock into aqueous buffer.
-
Possible Cause: Low aqueous solubility.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~10 mg/mL | Recommended for stock solutions. | [1][2] |
| Glacial Acetic Acid | 10 mg/mL | Yields a clear, colorless to yellow solution. | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For preparing aqueous working solutions. | [1] |
| Water | Sparingly soluble | Not recommended for preparing stock solutions. | |
| Methanol, Ethanol | Sparingly soluble | ||
| Ethyl acetate, Hexane, Chloroform | Insoluble |
Table 2: Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | [1][2] |
| Stock in DMSO | -20°C | Several months | [4] |
| Stock in DMSO | -80°C | Up to 6 months | [5] |
| Reconstituted Stock | -20°C | Up to 1 month | [6] |
| Dilute Aqueous Solution (10-100 µM) | Room Temperature | Several hours | |
| Aqueous Solution | Not specified | Not recommended for more than 1 day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder, MW: ~607.7 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound, add approximately 164.5 µL of DMSO.
-
Gently vortex or pipette up and down to fully dissolve the powder. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visual Guides
Caption: A typical experimental workflow for the preparation and use of this compound.
Caption: A troubleshooting flowchart for diagnosing and resolving this compound degradation.
Caption: The inhibitory mechanism of this compound on target proteases.
References
Chymostatin C Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for Chymostatin (B1668925) C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving this serine and cysteine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Chymostatin C and what are its primary targets?
Chymostatin is a competitive protease inhibitor of microbial origin. It is a mixture of three components: A, B, and C, which differ by a single amino acid residue. This compound contains an isoleucine residue. It is a potent inhibitor of chymotrypsin-like serine proteases and also inhibits some cysteine proteases such as papain and cathepsins A, B, H, and L.[1][2] It is generally ineffective against trypsin, thrombin, and pepsin.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. It is sparingly soluble in water and lower alcohols.[3] For long-term storage, stock solutions in DMSO can be stored at -20°C for several months.
Q3: What is the recommended working concentration for this compound?
The effective working concentration of this compound can vary depending on the specific application and the level of protease activity in the sample. A general starting range is 10-100 µM. However, optimization for each experimental system is recommended.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Inhibition
Symptoms:
-
No reduction in protease activity after adding this compound.
-
Variable or inconsistent levels of protease inhibition between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Working Solution | Aqueous working solutions of Chymostatin are not stable for long periods. It is recommended to not store aqueous solutions for more than one day.[3] Prepare fresh working dilutions from a frozen DMSO stock solution immediately before each experiment. |
| Improper Storage | This compound powder should be stored at -20°C. Stock solutions in DMSO are stable for several months when stored at -20°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | The required concentration of this compound can vary based on the amount of protease present in the sample. If inhibition is poor, consider increasing the concentration of this compound in a stepwise manner. |
| Incorrect pH of Buffer | The stability and activity of this compound can be influenced by pH. While specific data on the optimal pH for this compound stability is limited, ensure your experimental buffer pH is compatible with your target protease's activity. |
Troubleshooting Workflow for Loss of Activity
Issue 2: Precipitation of this compound in Experimental Buffer
Symptoms:
-
Visible precipitate forms when this compound stock solution is added to the aqueous experimental buffer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous buffers. To avoid precipitation, first, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute the DMSO stock into your aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid effects on the biological system.[3] |
| Buffer Composition | Certain components in your buffer may promote the precipitation of this compound. If the issue persists, consider preparing the working solution in a small volume of your experimental buffer first to check for compatibility before adding it to your entire sample. |
Workflow for Preventing this compound Precipitation
Issue 3: Potential Off-Target Effects or Cytotoxicity
Symptoms:
-
Unexpected changes in cell signaling pathways.
-
Unanticipated cell death or changes in cell morphology.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Concentration | While this compound has been shown to have low cytotoxicity to some normal cell lines at concentrations up to 100 µM, very high concentrations may lead to off-target effects.[3] It is advisable to perform a dose-response curve to determine the lowest effective concentration for your experiment. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. If you suspect cytotoxicity, consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations on your specific cell line. |
| Inhibition of Non-Target Proteases | Although relatively specific, this compound can inhibit other proteases to a lesser extent. If you observe unexpected results, consider if the inhibition of a non-target protease could be responsible. Review the literature for the known protease profile of your experimental system. |
Signaling Pathway Considerations with Protease Inhibitors
Experimental Protocol: Immunoprecipitation using this compound
This protocol provides a general guideline for performing immunoprecipitation (IP) from cell lysates, incorporating this compound for protease inhibition.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
This compound stock solution (10 mM in DMSO)
-
Other protease and phosphatase inhibitors as needed
-
Primary antibody for IP
-
Protein A/G magnetic beads
-
Wash Buffer
-
Elution Buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer supplemented with freshly added protease inhibitors. Add this compound to a final concentration of 10-100 µM.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
-
Note: This is a general protocol and may require optimization for your specific protein of interest and antibody. Always refer to the manufacturer's instructions for specific reagents.
References
- 1. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Chymostatin C off-target effects in cell culture
Welcome to the technical support center for Chymostatin (B1668925) C. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their cell culture experiments involving this broad-spectrum protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Chymostatin C in cell culture?
Chymostatin is a potent inhibitor of several classes of proteases. Its primary targets include:
-
Chymotrypsin-like serine proteases: It strongly inhibits α, β, γ, and δ-chymotrypsin.[1]
-
Cysteine proteases: It is also a strong inhibitor of many lysosomal cysteine proteases, including cathepsins A, B, H, and L, as well as papain.[1][2]
Q2: What is the recommended working concentration of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type, the specific application, and the target protease. A general starting range is 10 to 100 µM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For some applications, concentrations as low as 1.2 µM have been shown to inhibit cancer cell proliferation, while concentrations up to 100 µM have been used without cytotoxicity in normal cells.[3]
Q3: How should I prepare and store this compound stock solutions?
Chymostatin is soluble in DMSO and glacial acetic acid.[1] It is sparingly soluble in water and ethanol.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Diluted working solutions should also be stored frozen and are generally stable for about a month.
Q4: Is this compound cytotoxic?
This compound's cytotoxicity is cell-type dependent. For example, it has been shown to inhibit the proliferation of human H441 lung cancer cells with an IC50 of 1.2 µM, while showing no significant cytotoxicity to normal mouse lung epithelial cells at concentrations up to 100 µM.[3] It is always recommended to perform a cytotoxicity assay to determine the tolerance of your specific cell line.
Troubleshooting Guide
Issue 1: I am observing unexpected changes in protein degradation or accumulation.
-
Possible Cause: Chymostatin inhibits a broad range of proteases, not just chymotrypsin. Its inhibition of lysosomal cathepsins can disrupt normal protein turnover and cellular processes like autophagy.[2][4] This can lead to the accumulation of proteins that are normally degraded by these pathways.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If your intended target is chymotrypsin, consider using a more specific inhibitor to see if the unexpected effects persist.
-
Assess Autophagy: The accumulation of autophagosomes can be an indicator of blocked autophagic flux. You can assess this by monitoring the levels of LC3-II and p62/SQSTM1 by western blot. An increase in both proteins upon treatment with Chymostatin suggests a blockage in autophagic degradation.
-
Perform Autophagic Flux Assay: To confirm a blockage, perform an autophagic flux experiment using a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A smaller difference in LC3-II accumulation between Chymostatin treatment alone and co-treatment with a lysosomal inhibitor, compared to the control, indicates impaired flux.
-
Issue 2: My cells are showing signs of stress or death at concentrations that should be non-toxic.
-
Possible Cause: While generally considered to have low toxicity in some cell lines, off-target effects or the disruption of essential cellular processes could be leading to cytotoxicity in your specific cell model. Inhibition of critical cathepsins can lead to lysosomal dysfunction, which can trigger cell death pathways.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the precise IC50 of Chymostatin in your cell line using an MTT, WST-1, or other viability assay. This will help you establish a safe working concentration range.
-
Assess Lysosomal Health: Use lysosomotropic dyes (e.g., LysoTracker) to visualize lysosomal morphology and integrity. Disruption of lysosomal function can be an early indicator of cytotoxicity.
-
Measure Cathepsin Activity: Directly measure the activity of key cathepsins (e.g., Cathepsin B and L) in cell lysates to confirm the extent of inhibition at your working concentration. Over-inhibition of these proteases may be linked to the observed cytotoxicity.
-
Issue 3: I am not observing the expected inhibition of my target protease.
-
Possible Cause: The inhibitor may not be reaching its target effectively, or its activity may be compromised.
-
Troubleshooting Steps:
-
Check Stock Solution Integrity: Ensure your Chymostatin stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if in doubt.
-
Optimize Concentration and Incubation Time: Perform a time-course and dose-response experiment to ensure you are using an adequate concentration and incubation period for effective inhibition.
-
Consider Cell Permeability: While generally cell-permeable, the efficiency can vary between cell types. If you suspect poor uptake, you may need to increase the concentration or incubation time.
-
Use Positive Controls: Include a positive control for protease inhibition in your experiments to ensure your assay is working correctly.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | 1.2 µM | Human H441 Lung Cancer Cells | [3] |
| Cytotoxicity | No significant cytotoxicity up to 100 µM | Normal Mouse Lung Epithelial Cells | [3] |
| Effective Concentration (Protein Breakdown) | 20 µM | Isolated Rat Leg Muscles | [4] |
| Working Concentration Range | 10 - 100 µM | General Cell Culture | [2] |
Experimental Protocols
Protocol 1: Assessment of Cathepsin B Activity in Cell Lysates
This protocol allows for the measurement of Cathepsin B activity to assess the on-target or off-target effects of Chymostatin.
Materials:
-
Cells treated with Chymostatin or vehicle control.
-
Chilled Cell Lysis Buffer (e.g., containing Tris-HCl, NaCl, and detergents like Triton X-100).
-
Cathepsin B Reaction Buffer.
-
Cathepsin B Substrate (e.g., Ac-RR-AFC).
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Ex/Em = 400/505 nm).
Methodology:
-
Cell Lysis: a. Harvest cells (1-5 x 10^6) by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at high speed for 5 minutes at 4°C to pellet debris. f. Collect the supernatant (cell lysate).
-
Assay Procedure: a. Add 50 µL of cell lysate to each well of the 96-well plate. b. Add 50 µL of Cathepsin B Reaction Buffer to each well. c. Add 2 µL of 10 mM Cathepsin B Substrate to each well. d. Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: a. Measure the fluorescence at Ex/Em = 400/505 nm. b. Relative Cathepsin B activity can be determined by comparing the fluorescence of Chymostatin-treated samples to vehicle-treated controls.
Protocol 2: Assessment of Autophagic Flux by Western Blot
This protocol is used to determine if Chymostatin is affecting the autophagic process.
Materials:
-
Cells treated with Chymostatin, vehicle control, and/or a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies against LC3 and p62/SQSTM1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Protein electrophoresis and western blotting equipment.
Methodology:
-
Cell Treatment: a. Plate cells and allow them to adhere. b. Treat cells with Chymostatin at the desired concentration for a specific time. c. For flux analysis, include a condition where cells are co-treated with Chymostatin and a lysosomal inhibitor for the last 2-4 hours of the experiment. d. Include control groups: untreated cells and cells treated with the lysosomal inhibitor alone.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with primary antibodies for LC3 and p62. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescence substrate and image the bands.
-
Analysis: a. Quantify the band intensities for LC3-II and p62. An accumulation of both proteins with Chymostatin treatment suggests a blockage in autophagy. b. Compare the LC3-II levels in the Chymostatin-treated samples with and without the lysosomal inhibitor to assess the autophagic flux.
Visualizations
Caption: Chymostatin's primary mechanism of action.
Caption: Chymostatin's effect on the autophagy pathway.
References
- 1. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 2. Chymostatin - XenWiki [wiki.xenbase.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Protein Yield with Chymostatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving protein yield using the protease inhibitor Chymostatin.
Frequently Asked Questions (FAQs)
Q1: What is Chymostatin and how does it increase protein yield?
A1: Chymostatin is a potent, reversible protease inhibitor. It increases the yield of purified proteins by preventing their degradation from endogenous proteases released during cell lysis.[1][2] Chymostatin specifically targets chymotrypsin-like serine proteases and some cysteine proteases, which are common culprits of protein degradation during purification workflows.[1]
Q2: Which specific proteases does Chymostatin inhibit?
A2: Chymostatin is known to inhibit a range of proteases, primarily:
-
Serine Proteases: Chymotrypsin, Cathepsin G, and other chymotrypsin-like serine proteases.
-
Cysteine Proteases: Papain and certain Cathepsins (B, H, L).
It is often used in combination with other protease inhibitors to achieve broad-spectrum protection against protein degradation.
Q3: What is the recommended working concentration for Chymostatin?
A3: The optimal working concentration of Chymostatin can vary depending on the cell type and the level of protease activity. However, a general starting range is 10-100 µM . It is always recommended to empirically determine the most effective concentration for your specific application.
Q4: How should I prepare and store a Chymostatin stock solution?
A4: Chymostatin is sparingly soluble in water but can be dissolved in DMSO or glacial acetic acid. A common practice is to prepare a 10 mM stock solution in DMSO. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for several months.
Q5: Can I use Chymostatin in combination with other protease inhibitors?
A5: Yes, Chymostatin is often included in protease inhibitor "cocktails" to provide broader protection against different classes of proteases. For instance, combining Chymostatin (a serine protease inhibitor) with a metalloprotease inhibitor like EDTA and an aspartic protease inhibitor like Pepstatin can offer more comprehensive protection for your target protein.
Troubleshooting Guides
Problem 1: I'm still observing protein degradation even after adding Chymostatin.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chymostatin Concentration | The concentration of Chymostatin may be too low to effectively inhibit the protease activity in your sample. Increase the concentration of Chymostatin in increments (e.g., 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific cell lysate. |
| Presence of Non-Chymostatin Sensitive Proteases | Your sample may contain proteases that are not inhibited by Chymostatin, such as metalloproteases or aspartic proteases.[1] |
| Solution: Add a broad-spectrum protease inhibitor cocktail that includes inhibitors for other protease classes. Alternatively, supplement your lysis buffer with individual inhibitors like EDTA (for metalloproteases) and Pepstatin (for aspartic proteases). | |
| Degradation Prior to Lysis | Protein degradation may be occurring within the cells before the addition of the lysis buffer containing Chymostatin. |
| Solution: Minimize the time between cell harvesting and lysis. Perform all steps on ice or at 4°C to reduce protease activity.[3] | |
| Instability of Chymostatin in the Lysis Buffer | The lysis buffer conditions (e.g., pH) may be affecting the stability and activity of Chymostatin. |
| Solution: Ensure your lysis buffer pH is within a range that is compatible with Chymostatin activity (typically around pH 7.0-8.0). Prepare fresh lysis buffer with Chymostatin for each experiment. |
Problem 2: My final protein yield is low despite using Chymostatin.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | If cells are not completely lysed, a significant portion of your target protein will remain trapped in the cell debris and will be lost. |
| Solution: Optimize your lysis protocol. This may involve trying different lysis buffers, increasing the incubation time, or using mechanical disruption methods like sonication or a French press in addition to detergent-based lysis. | |
| Protein Precipitation | The buffer conditions during purification (e.g., pH, salt concentration) may be causing your protein to precipitate out of solution. |
| Solution: Perform small-scale trials to optimize the pH and salt concentrations of your binding, wash, and elution buffers to ensure your protein remains soluble throughout the purification process. | |
| Issues with Affinity Tag | The affinity tag on your recombinant protein may be cleaved by proteases or may not be properly folded and accessible for binding to the purification resin. |
| Solution: Confirm the integrity of your affinity tag by Western blot. If cleavage is suspected, consider moving the tag to the other terminus of the protein. If accessibility is an issue, you might need to redesign your protein construct. |
Data Presentation
Table 1: Illustrative Example of Protein Yield Improvement with Chymostatin
The following table provides a hypothetical but realistic representation of the impact of Chymostatin on the final yield of a purified recombinant protein from different expression systems. Actual results may vary depending on the specific protein and experimental conditions.
| Expression System | Protein of Interest | Purification Method | Final Yield without Chymostatin (mg/L) | Final Yield with 50 µM Chymostatin (mg/L) | % Increase in Yield |
| E. coli | Recombinant Human Kinase | Ni-NTA Affinity Chromatography | 5.2 | 8.3 | 59.6% |
| Mammalian (HEK293) | Secreted Glycoprotein | Protein A Affinity Chromatography | 12.7 | 18.5 | 45.7% |
| Insect (Sf9) | Viral Capsid Protein | Ion Exchange Chromatography | 8.1 | 11.9 | 46.9% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Chymostatin Stock Solution
-
Materials:
-
Chymostatin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out the appropriate amount of Chymostatin powder. The molecular weight of Chymostatin is approximately 607.7 g/mol . To make a 10 mM solution, you would dissolve 6.077 mg of Chymostatin in 1 mL of DMSO.
-
Add the calculated amount of DMSO to the Chymostatin powder.
-
Vortex briefly until the Chymostatin is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Protein Extraction with Chymostatin
-
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., RIPA, Tris-HCl with appropriate detergents)
-
10 mM Chymostatin stock solution
-
Other protease inhibitors (optional, e.g., EDTA, Pepstatin)
-
Microcentrifuge tubes
-
Ice
-
-
Procedure:
-
Place the cell pellet on ice.
-
Prepare the lysis buffer and keep it on ice.
-
Immediately before use, add Chymostatin from the 10 mM stock solution to the lysis buffer to achieve the desired final concentration (e.g., for a 50 µM final concentration, add 5 µL of 10 mM Chymostatin to 995 µL of lysis buffer).
-
If using other protease inhibitors, add them to the lysis buffer at their recommended concentrations.
-
Resuspend the cell pellet in the lysis buffer containing Chymostatin. The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Proceed with your protein purification protocol.
-
Visualizations
References
Chymostatin C: A Technical Guide to Avoiding Downstream Interference
Welcome to the Chymostatin (B1668925) C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using Chymostatin C in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate interference with downstream applications and ensure the integrity of your results.
This compound is a powerful protease inhibitor widely used to prevent protein degradation during cell lysis and protein purification. However, its chemical properties and mechanism of action can sometimes lead to unexpected interference in common downstream assays. This guide provides detailed information on these potential issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteases does it inhibit?
Chymostatin is a competitive protease inhibitor of microbial origin. It is not a single compound but a mixture of three components: A, B, and C, with component A being the most abundant.[1] Chymostatin primarily inhibits chymotrypsin-like serine proteases.[2][3][4] It also shows strong inhibitory activity against some cysteine proteases, such as cathepsins A, B, H, and L, and papain.[1][3] It is a weak inhibitor of human leukocyte elastase and does not inhibit trypsin, thrombin, or plasmin.[4][5]
Q2: What are the solubility and stability characteristics of this compound?
Proper storage and handling of this compound are crucial to maintain its activity. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. It has limited solubility in water and lower alcohols. Stock solutions are typically prepared in DMSO at a concentration of 10 mM and can be stored at -20°C for several months.[6] Diluted working solutions are less stable and should be prepared fresh.
Q3: Can this compound interfere with protein quantification assays?
While direct evidence of this compound interference is not extensively documented, its peptide-like structure and the solvents used to dissolve it (like DMSO) have the potential to interfere with common protein assays.
-
Bradford Assay: This assay is generally less susceptible to interference from reducing agents and chelators. However, high concentrations of detergents, if used in the lysis buffer alongside chymostatin, can cause interference.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is sensitive to reducing agents. Although chymostatin itself is not a strong reducing agent, other components in a protease inhibitor cocktail or lysis buffer, such as DTT or β-mercaptoethanol, can significantly interfere with this assay.[7]
-
Lowry Assay: Similar to the BCA assay, the Lowry assay is susceptible to interference from reducing agents, detergents, and certain amino acids.
Troubleshooting Protein Assay Interference:
-
Dilute the sample: If the concentration of chymostatin or other interfering substances is a concern, diluting the sample may reduce their effect to below the interference threshold of the assay.
-
Use a compatible assay: Consider using a protein assay that is less prone to interference from the components of your lysis buffer. The Bradford assay is often a more robust choice in the presence of reducing agents.
-
Precipitate the protein: Protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid) can be used to separate proteins from interfering substances prior to quantification.[7]
Q4: Can this compound interfere with Mass Spectrometry (MS)?
Yes, there is a potential for interference. This compound, being a small molecule, can be detected by mass spectrometry and may appear as a contaminant in your sample. Its presence could potentially suppress the ionization of your target peptides, leading to lower signal intensity and reduced sequence coverage.
Troubleshooting Mass Spectrometry Interference:
-
Removal of this compound: It is highly recommended to remove small molecule inhibitors like chymostatin before MS analysis. This can be achieved through:
-
Protein Precipitation: Methods like acetone or TCA precipitation are effective at separating proteins from small molecules.
-
Dialysis/Buffer Exchange: For larger sample volumes, dialysis or buffer exchange using spin columns with an appropriate molecular weight cutoff (MWCO) can remove chymostatin.
-
Affinity Purification: If your protein of interest is tagged (e.g., with a His-tag or GST-tag), affinity purification will effectively wash away chymostatin and other small molecules.
-
-
Data Analysis: Be aware of the molecular weight of chymostatin (approximately 607.7 g/mol ) and its potential adducts during data analysis to distinguish it from endogenous peptides.[2]
Q5: Can this compound have off-target effects in cell-based assays?
While specific off-target effects of chymostatin in cell-based assays are not well-documented in publicly available literature, it is a bioactive molecule and the possibility of off-target effects should be considered, especially at higher concentrations. Any small molecule inhibitor has the potential to interact with unintended targets, which could lead to unexpected phenotypic changes in cells.
Troubleshooting and Investigating Off-Target Effects:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the minimal effective concentration of chymostatin needed to inhibit proteolysis. Using the lowest effective concentration will minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls in your cell-based assays. This could involve a vehicle control (e.g., DMSO without chymostatin) and, if possible, a control with an alternative protease inhibitor with a different mechanism of action.
-
Phenotypic Analysis: If you observe unexpected cellular effects, consider performing additional assays to investigate potential off-target pathways. For example, if you observe changes in cell viability, you could perform assays to measure apoptosis or necrosis.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~607.7 g/mol | [2] |
| Typical Working Concentration | 10 to 100 µM | |
| Solubility in DMSO | ~10 mg/mL | [8] |
Experimental Protocols
Protocol 1: Removal of this compound by Acetone Precipitation
This protocol is suitable for removing chymostatin and other small molecules from protein samples prior to downstream analysis like mass spectrometry.
-
Sample Preparation: Start with your protein lysate containing this compound.
-
Precipitation: Add 4 volumes of ice-cold acetone to your protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains chymostatin and other small molecules.
-
Washing (Optional): Add 2 volumes of ice-cold 90% acetone to the pellet, vortex briefly, and centrifuge again. This step helps to remove any remaining contaminants.
-
Drying: Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a buffer appropriate for your downstream application (e.g., ammonium (B1175870) bicarbonate for mass spectrometry).
Visualizing Experimental Workflows and Pathways
Caption: Workflow for mitigating this compound interference.
Caption: this compound mechanism of action.
References
- 1. cephamls.com [cephamls.com]
- 2. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 3. Chymostatin – Cepham Life Sciences [cephamlsi.com]
- 4. agerp.agscientific.com [agerp.agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Chymostatin microbial No 9076-44-2 [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Best practices for storing and handling Chymostatin C
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Chymostatin (B1668925) C in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Chymostatin C powder?
For long-term stability, lyophilized this compound powder should be stored at -20°C.[1][2] Some suppliers may recommend storage at 2-8°C for shorter periods, but -20°C is the most consistently advised temperature for maintaining potency over time.[3][4] The powder is also moisture-sensitive, so it is crucial to keep the container tightly sealed in a dry environment.[2]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and glacial acetic acid.[1][3] A common practice is to prepare a stock solution of 10 mM in DMSO.[3][4] This stock solution is stable for several months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][5] Some protocols also mention the use of 0.1 M HCl for creating stock solutions.[3][4]
Q3: What is the stability of this compound in aqueous working solutions?
This compound is sparingly soluble in aqueous buffers.[1] Dilute aqueous solutions (10-100 µM) are not stable for long periods, potentially only for several hours, due to the oxidation of the terminal aldehyde group.[3][4] It is highly recommended to prepare fresh working solutions from the frozen stock solution immediately before each experiment. For maximum solubility in aqueous buffers, it is advised to first dissolve Chymostatin in DMSO and then dilute it with the chosen buffer.[1]
Q4: What are the primary safety precautions I should take when handling this compound?
This compound should be handled with care, treating it as a potentially hazardous substance.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It is recommended to handle the powder in a chemical fume hood to avoid inhalation of dust and aerosols.[2] Be particularly cautious when using DMSO as a solvent, as it can facilitate the absorption of substances through the skin.[3][4]
Troubleshooting Guides
Problem 1: Reduced or No Inhibitory Activity Observed
Q: I've added this compound to my experiment, but I'm not seeing the expected inhibition of protease activity. What could be the cause?
A: Several factors could contribute to the apparent lack of this compound activity. Consider the following troubleshooting steps:
-
Inhibitor Degradation:
-
Improper Storage: Has the lyophilized powder or stock solution been stored at the correct temperature (-20°C)?[5] Exposure to higher temperatures can lead to degradation.
-
Age of Working Solution: Was the aqueous working solution prepared fresh? The terminal aldehyde group of this compound is susceptible to oxidation, leading to inactivation in aqueous solutions over several hours.[3][4]
-
Repeated Freeze-Thaw Cycles: Have the stock solution aliquots been subjected to multiple freeze-thaw cycles? This can reduce the inhibitor's potency.[5]
-
-
Incorrect Concentration:
-
Working Concentration Too Low: The effective concentration of this compound can vary depending on the specific protease and experimental conditions. A typical working concentration ranges from 10 to 100 µM.[3][7] You may need to perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Protease Target Specificity:
-
Is this compound the Right Inhibitor? this compound is a potent inhibitor of chymotrypsin-like serine proteases and some cysteine proteases like papain and cathepsins A, B, H, and L.[3] It is a weak inhibitor of human leukocyte elastase and does not inhibit trypsin, thrombin, or plasmin.[1][3] Confirm that your target protease is sensitive to this compound.
-
Problem 2: Precipitation of this compound in Experimental Buffer
Q: When I add my this compound stock solution to my aqueous experimental buffer, a precipitate forms. How can I prevent this?
A: this compound has limited solubility in aqueous solutions.[1] Precipitation can occur if the final concentration of the organic solvent from the stock solution is too low or if the inhibitor concentration exceeds its solubility limit in the buffer.
-
Solvent Concentration: When diluting a DMSO stock solution into an aqueous buffer, ensure that the final DMSO concentration is sufficient to maintain solubility, but not so high as to be detrimental to your experimental system (e.g., cell viability).[8] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays.
-
Two-Step Dilution: For maximum solubility, first dissolve this compound in DMSO, and then dilute this solution with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.5 mg/ml.[1]
-
Buffer Composition: The composition of your buffer can influence the solubility of small molecules. If possible, test the solubility of this compound in different buffer systems.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent | Concentration | Stability |
| Lyophilized Powder | -20°C | - | - | ≥ 4 years[1] |
| Stock Solution | -20°C | DMSO | 10 mM | Stable for months[3][4] |
| Stock Solution | -80°C | DMSO | Not specified | Up to 6 months[5] |
| Working Solution | Prepared Fresh | Aqueous Buffer | 10-100 µM | Stable for several hours[3][4] |
| Aqueous Solution | Not Recommended | DMSO/PBS (1:1) | ~0.5 mg/ml | Not recommended for more than one day[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 607.7 g/mol . For 1 mg of this compound, you will need approximately 164.5 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for Using this compound in a Cell Lysate
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell lysis buffer
-
Cultured cells
-
-
Procedure:
-
Prepare your cell lysis buffer of choice. Keep it on ice.
-
Immediately before use, thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Add the this compound stock solution to the lysis buffer to achieve the desired final working concentration (typically 10-100 µM). For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of lysis buffer.
-
Mix the lysis buffer containing this compound gently but thoroughly.
-
Proceed with your standard cell lysis protocol.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ineffective this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. The effect of synthetic analogues of chymostatin upon protein degradation in isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of analogues of chymostatin on lysosomal and non-lysosomal components of protein degradation in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
Validation & Comparative
Chymostatin C: A Comparative Guide to Chymotrypsin Inhibitors for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibitors, selecting the optimal tool is paramount for experimental success. This guide provides a detailed comparison of Chymostatin C with other common chymotrypsin (B1334515) inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations to inform your research decisions.
Chymotrypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological processes, including inflammation and cancer. Its precise inhibition is often necessary in experimental settings to elucidate biological pathways or to develop therapeutic agents. This compound, a potent reversible inhibitor, stands as one of many options available. This guide will objectively compare its performance against other widely used chymotrypsin inhibitors.
Performance Comparison of Chymotrypsin Inhibitors
The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available data for this compound and other common chymotrypsin inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | Type of Inhibition | Target Enzyme | Ki | IC50 |
| Chymostatin | Reversible, Competitive | α-Chymotrypsin | 0.4 nM[1] | ~15.81 µM (for SARS-CoV-2 Mpro) |
| PMSF (Phenylmethylsulfonyl Fluoride) | Irreversible | Chymotrypsin, Trypsin, Thrombin | - | - |
| Benzamidine | Reversible, Competitive | Trypsin | 19 µM[2] | - |
| TPCK (Tosyl-L-phenylalanyl-chloromethylketone) | Irreversible | Chymotrypsin | - | ~10 µM |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride) | Irreversible | Chymotrypsin, Trypsin, Thrombin | - | ~100 µM |
| 3,4-Dichloroisocoumarin | Irreversible | Serine Proteases | 26.6 µM (for SrLip)[3] | - |
Mechanism of Action
Chymotrypsin inhibitors function through diverse mechanisms. Chymostatin, a peptide aldehyde, acts as a transition-state analog, binding tightly but reversibly to the active site of the enzyme.[1] In contrast, inhibitors like PMSF, TPCK, AEBSF, and 3,4-Dichloroisocoumarin are irreversible inhibitors. They form a stable covalent bond with a key amino acid residue, typically serine, in the enzyme's active site, leading to permanent inactivation.[4] Benzamidine is a small molecule that acts as a competitive inhibitor, reversibly binding to the active site and preventing substrate access.[4]
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a chymotrypsin inhibition assay is provided below.
Protocol: Determination of IC50 for Chymotrypsin Inhibitors
This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Test inhibitors (e.g., this compound, PMSF, etc.)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic chymotrypsin substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
Prepare stock solutions of the test inhibitors in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the substrate S-2586 in DMSO (e.g., 10 mM). Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test inhibitor (prepared by serial dilution from the stock solution) to the wells. For the control wells (no inhibition), add 10 µL of DMSO.
-
Add 20 µL of the α-chymotrypsin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the S-2586 substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the chymotrypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of a chymotrypsin inhibitor.
Chymotrypsin has been implicated in inflammatory processes, partly through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed role of chymotrypsin in the TLR4-mediated inflammatory pathway.[5]
Conclusion
The choice of a chymotrypsin inhibitor depends on the specific requirements of the experiment. This compound offers the advantage of potent, reversible inhibition, which can be useful when transient blockade of enzymatic activity is desired. For applications requiring complete and permanent inactivation of chymotrypsin, irreversible inhibitors such as PMSF or TPCK may be more suitable. However, researchers must be mindful of the potential for off-target effects with less specific inhibitors. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision and for designing rigorous, well-controlled experiments.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Chymotrypsin attenuates adjuvant-induced arthritis by downregulating TLR4, NF-κB, MMP-1, TNF-α, IL-1β, and IL-6 expression in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chymostatin and PMSF for Protease Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, safeguarding proteins from degradation is paramount. Proteases, the enzymes responsible for protein breakdown, are ubiquitous and can quickly compromise experimental results. To counteract this, researchers employ protease inhibitors. Among the most common are Chymostatin and Phenylmethylsulfonyl Fluoride (PMSF). This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Chymostatin vs. PMSF
| Feature | Chymostatin | Phenylmethylsulfonyl Fluoride (PMSF) |
| Inhibition Mechanism | Reversible, competitive peptide aldehyde inhibitor | Irreversible, covalent modification of the active site serine |
| Primary Target Proteases | Chymotrypsin-like serine proteases (e.g., chymotrypsin (B1334515), chymases)[1][2] | Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[3][4][5] |
| Secondary Target Proteases | Some cysteine proteases (e.g., papain, cathepsins A, B, H, L)[2] | Some cysteine proteases (e.g., papain, reversible with DTT)[6][7][8] |
| Potency (IC50) | Highly potent for target proteases, often in the nanomolar range. For example, the IC50 for human chymotrypsin is approximately 0.8 nM.[9] | Less potent than Chymostatin for chymotrypsin, with inhibition observed in the micromolar to millimolar range.[10][11] |
| Working Concentration | 10 - 100 µM | 0.1 - 1 mM[8][12] |
| Solubility | Soluble in DMSO and glacial acetic acid.[1] Sparingly soluble in water and ethanol. | Soluble in anhydrous ethanol, methanol, and isopropanol (B130326).[4][6] Limited solubility and stability in aqueous solutions.[6][12] |
| Stability in Aqueous Solution | Dilute solutions are stable for several hours.[1] Stock solutions in DMSO are stable for up to a month at -20°C.[1][13] | Short half-life, which decreases with increasing pH. At pH 8 and 25°C, the half-life is approximately 35 minutes.[8][12] |
| Toxicity | Generally considered less toxic. | A known neurotoxin that should be handled with caution in a fume hood.[14][15] |
Delving Deeper: Mechanism of Action
The fundamental difference between Chymostatin and PMSF lies in their mode of inhibition.
Chymostatin is a competitive inhibitor. As a peptide aldehyde, it mimics the natural substrate of the protease and binds reversibly to the active site. This reversible binding means that its inhibitory effect can be overcome by increasing the substrate concentration.
PMSF , on the other hand, is an irreversible inhibitor. It covalently modifies the hydroxyl group of the serine residue within the active site of serine proteases, a reaction known as sulfonylation.[15][16] This permanent modification renders the enzyme inactive.
Experimental Showdown: A Protease Inhibition Assay
To empirically compare the efficacy of Chymostatin and PMSF, a standard protease inhibition assay can be performed. The following protocol provides a general framework.
Objective: To determine and compare the inhibitory activity of Chymostatin and PMSF against a specific protease (e.g., chymotrypsin).
Materials:
-
Purified protease (e.g., bovine α-chymotrypsin)
-
Chromogenic or fluorogenic protease substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Chymostatin
-
PMSF
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Solvents for inhibitors (e.g., DMSO for Chymostatin, anhydrous isopropanol for PMSF)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Protocol:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of Chymostatin in DMSO and a 100 mM stock solution of PMSF in anhydrous isopropanol.
-
Serial Dilutions: Perform serial dilutions of each inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.
-
Plate Setup: In a 96-well microplate, add the diluted inhibitors. Include control wells with only the assay buffer (no inhibitor) and wells with the solvent alone to account for any solvent effects.
-
Enzyme Addition: Add the purified protease to each well at a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme. This is particularly important for irreversible inhibitors like PMSF.
-
Reaction Initiation: Add the chromogenic or fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Choosing the Right Inhibitor for Your Application
The choice between Chymostatin and PMSF depends heavily on the specific experimental context.
Use Chymostatin when:
-
High potency is required: Its low IC50 values make it effective at very low concentrations.
-
Targeting chymotrypsin-like proteases specifically: It exhibits strong selectivity for this class of enzymes.[2]
-
Reversible inhibition is desired: In applications where the removal of the inhibitor and restoration of enzyme activity is necessary.
-
Working with live cells where toxicity is a concern: Chymostatin is generally less toxic than PMSF.
Use PMSF when:
-
A broad-spectrum serine protease inhibitor is needed: It inhibits a wider range of serine proteases, including trypsin and thrombin.[5]
-
Irreversible inhibition is acceptable or required: For applications where permanent inactivation of proteases is the goal, such as in the preparation of cell lysates for protein purification.[6][12]
-
Cost is a significant factor: PMSF is generally more economical than Chymostatin.
-
Working with systems where its short half-life in aqueous solution is manageable: Fresh PMSF must be added at each step of a lengthy purification protocol.[8]
Conclusion
Both Chymostatin and PMSF are valuable tools in the researcher's arsenal (B13267) for preventing proteolysis. Chymostatin stands out for its high potency and specificity as a reversible inhibitor, particularly for chymotrypsin-like proteases. PMSF, while less potent and carrying toxicity concerns, offers broader, irreversible inhibition of serine proteases and is a cost-effective option for applications like cell lysate preparation. A thorough understanding of their distinct mechanisms, target specificities, and practical considerations, as outlined in this guide, will enable researchers to make an informed decision and ensure the integrity of their protein samples.
References
- 1. lyophilized powder, protease inhibitor, Chemicon<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 3. PMSF Protease Inhibitor 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. apexbt.com [apexbt.com]
- 6. agscientific.com [agscientific.com]
- 7. PMSF | Serine/Cysteine Protease Inhibitors | TargetMol [targetmol.com]
- 8. thomassci.com [thomassci.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PMSF - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. youtube.com [youtube.com]
- 16. goldbio.com [goldbio.com]
A Comparative Guide to Protease Inhibitors: Chymostatin C vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease inhibition, the selection of an appropriate inhibitor is paramount for experimental success. This guide provides a detailed, evidence-based comparison of two widely used serine protease inhibitors: Chymostatin (B1668925) C and Aprotinin. We will delve into their efficacy, specificity, and the experimental protocols required for their use, presenting quantitative data to facilitate an informed choice for your research needs.
At a Glance: Chymostatin C vs. Aprotinin
| Feature | This compound | Aprotinin |
| Inhibitor Class | Peptide Aldehyde | Polypeptide (Kunitz-type) |
| Primary Targets | Chymotrypsin (B1334515), Cathepsin G, Papain | Trypsin, Chymotrypsin, Plasmin, Kallikrein |
| Mechanism of Action | Slow-binding, competitive | Competitive |
| Solubility | Soluble in DMSO and glacial acetic acid; sparingly soluble in water.[1][2] | Soluble in water and aqueous buffers. |
| Stability | Dilute aqueous solutions are stable for about a month when stored frozen.[1] | Stable at a wide range of pH (1-12) and relatively resistant to high temperatures and proteolytic degradation.[3] |
Efficacy: A Quantitative Comparison
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the target enzyme.[4] Below is a summary of the reported Ki values for this compound and Aprotinin against key serine proteases.
| Inhibitor | Target Protease | Inhibitory Constant (Ki) |
| This compound | Chymotrypsin | 4 x 10-10 M[5] |
| Cathepsin G | 1.5 x 10-7 M[5] | |
| Aprotinin | Chymotrypsin | 9 x 10-9 M[6] |
| Trypsin | 0.06 x 10-12 M[6] | |
| Plasmin | 1 x 10-9 M | |
| Plasma Kallikrein | 3 x 10-8 M |
Based on these values, this compound demonstrates a higher potency for inhibiting chymotrypsin compared to Aprotinin. Conversely, Aprotinin is an exceptionally potent inhibitor of trypsin.
Experimental Protocols
To enable a direct comparison in your own laboratory setting, we provide detailed protocols for assessing the inhibitory activity of this compound and Aprotinin.
Chymotrypsin Inhibition Assay
This protocol is designed to measure the inhibition of chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[4][7]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution (1.18 mM in 63.4% methanol)
-
Tris buffer (80 mM, pH 7.8)
-
Calcium Chloride (CaCl2) solution (2 M)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aprotinin stock solution (e.g., 1 mg/mL in water)
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, CaCl2 solution, and BTEE solution.
-
Add varying concentrations of the inhibitor (this compound or Aprotinin) to the reaction mixture.
-
Initiate the reaction by adding the α-Chymotrypsin solution.
-
Immediately monitor the increase in absorbance at 256 nm for 5 minutes. The rate of increase is proportional to the chymotrypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Trypsin Inhibition Assay
This protocol outlines the measurement of trypsin inhibition using Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a substrate.[8][9]
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) solution (0.1% w/v)
-
Triethanolamine buffer (200 mM, pH 7.8) containing 20 mM CaCl2
-
Aprotinin stock solution (e.g., 1 mg/mL in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the Triethanolamine buffer and BAPNA solution.
-
Add varying concentrations of the inhibitor (Aprotinin or this compound) to the reaction mixture.
-
Initiate the reaction by adding the Trypsin solution.
-
Immediately monitor the increase in absorbance at 405 nm for 5 minutes. The rate of increase is proportional to the trypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Protease Inhibition
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tribioscience.com [tribioscience.com]
- 3. mpbio.com [mpbio.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 8. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 9. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Chymostatin C: A Comparative Guide to Its Protease Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Chymostatin C, a potent reversible inhibitor of various proteases, is a critical tool in cellular research and drug development. This guide provides an objective comparison of this compound's performance against other common protease inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound and its alternatives is most commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency. The following tables summarize the inhibitory activities against key serine and cysteine proteases.
Disclaimer: The IC50 and Ki values presented below are compiled from various sources. Direct comparison may be limited due to variations in experimental conditions, such as substrate concentration, pH, and temperature.
Table 1: Inhibition of Chymotrypsin-like Serine Proteases
| Inhibitor | Target Protease | IC50 | Ki | Notes |
| This compound | α-Chymotrypsin | 0.15 µg/mL | - | Reversible inhibitor. |
| PMSF | α-Chymotrypsin | - | - | Irreversible serine protease inhibitor. Short half-life in aqueous solutions. |
| AEBSF | α-Chymotrypsin | - | - | Irreversible serine protease inhibitor. More stable in aqueous solutions than PMSF. |
| TPCK | α-Chymotrypsin | - | - | Irreversible inhibitor, specific for chymotrypsin (B1334515). |
Table 2: Inhibition of Cysteine Proteases (Cathepsins)
| Inhibitor | Target Protease | IC50 | Ki | Notes |
| This compound | Cathepsin B | - | - | Also inhibits Cathepsins A, H, and L. |
| Cathepsin L | - | - | Known inhibitor of Cathepsin L. | |
| Leupeptin | Cathepsin B | - | ~5 nM | Reversible, competitive inhibitor. Also inhibits serine proteases like trypsin. |
| E-64 | Cathepsin B | 6 µM | - | Irreversible, broad-spectrum cysteine protease inhibitor. |
| Cathepsin K | 1.4 nM | - | Potent inhibitor. | |
| Cathepsin L | 2.5 nM | - | Potent inhibitor. | |
| Cathepsin S | 4.1 nM | - | Potent inhibitor. | |
| CA-074 | Cathepsin B | - | - | Highly selective reversible inhibitor of Cathepsin B.[1] |
| CA-074Me | Cathepsin B | 2.24 nM | - | Cell-permeable methyl ester of CA-074.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are representative protocols for fluorometric activity assays for chymotrypsin and cathepsin B, which can be adapted for screening various inhibitors.
Protocol 1: Fluorometric Chymotrypsin Activity Assay
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds like this compound against chymotrypsin.
Materials:
-
Chymotrypsin enzyme
-
Chymotrypsin substrate (e.g., a non-fluorescent substrate that releases a fluorophore upon cleavage)
-
Chymotrypsin Assay Buffer
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test inhibitor in Chymotrypsin Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample wells: Add chymotrypsin enzyme and the test inhibitor at various concentrations.
-
Positive control well: Add chymotrypsin enzyme and assay buffer (without inhibitor).
-
Blank (no enzyme) control: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the chymotrypsin substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 380 nm and an emission of 460 nm in kinetic mode for 30-60 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the positive control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: Fluorometric Cathepsin B Activity Assay
This protocol is based on commercially available kits for measuring cathepsin B activity and can be used to evaluate inhibitors such as this compound, Leupeptin, and E-64.
Materials:
-
Cathepsin B enzyme
-
Cathepsin B substrate (e.g., RR-AFC, which releases the fluorophore AFC upon cleavage)
-
Cathepsin B Reaction Buffer
-
Test inhibitor dissolved in an appropriate solvent
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Inhibitor Preparation: Prepare a range of concentrations of the test inhibitor in Cathepsin B Reaction Buffer.
-
Reaction Mixture: In the wells of a 96-well plate, combine the Cathepsin B enzyme and the test inhibitor at the desired concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the Cathepsin B substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Visualizing a Relevant Signaling Pathway
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
The urokinase-type plasminogen activator (uPA) is a serine protease with chymotrypsin-like activity that plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis.[3][4][5] this compound and other chymotrypsin inhibitors can potentially modulate this pathway.
Caption: uPA signaling pathway and its inhibition.
Cathepsin-Mediated Apoptosis Pathway
Cathepsins, particularly cathepsin B and L, can be released from the lysosome into the cytosol under cellular stress, initiating a caspase-independent apoptotic pathway. This compound, by inhibiting these cathepsins, can influence this process.
Caption: Cathepsin-mediated apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chymostatin C: A Comparative Guide to its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Chymostatin (B1668925) C, a natural peptide aldehyde isolated from actinomycetes, is a well-recognized inhibitor of chymotrypsin (B1334515). However, its utility in research and drug development is significantly influenced by its cross-reactivity with other proteases. This guide provides an objective comparison of Chymostatin C's inhibitory performance against a panel of serine and cysteine proteases, supported by experimental data and detailed methodologies.
Performance Comparison of this compound
This compound exhibits a distinct inhibitory profile, potently inhibiting chymotrypsin and a subset of cathepsins, while showing weaker or no activity against other common proteases. The following table summarizes the available quantitative data on the inhibitory potency of this compound against various proteases.
| Protease Family | Protease | Species/Source | Inhibition Constant (Ki) | IC50 / ID50 | Citation(s) |
| Serine Proteases | α-Chymotrypsin | Bovine | 0.4 nM | 0.8 nM | [1] |
| Chymotrypsin | - | 9.36 nM | - | [2] | |
| Cathepsin G | Human | 150 nM | - | [1] | |
| Chymase | - | 13.1 nM | - | [2] | |
| Human Leukocyte Elastase | Human | Weak Inhibition | - | [3] | |
| Trypsin | - | No Inhibition | - | ||
| Thrombin | - | No Inhibition | - | ||
| Plasmin | - | No Inhibition | - | ||
| Kallikrein | - | No Inhibition | - | ||
| Cysteine Proteases | Papain | Papaya Latex | - | 7.5 µg/mL (ID50) | [4] |
| Cathepsin A | - | Strong Inhibition | - | [3] | |
| Cathepsin B | - | Strong Inhibition | - | [3][5] | |
| Cathepsin C | - | Strong Inhibition | - | [3] | |
| Cathepsin H | - | Strong Inhibition | - | [3][6] | |
| Cathepsin L | - | Strong Inhibition | - | [3][6] | |
| Other | SARS-CoV-2 Mpro | - | - | 15.81 µM | [7] |
Note: The inhibitory activity of this compound can vary depending on the specific assay conditions, substrate used, and the source of the enzyme. "Strong inhibition" indicates that the source material qualitatively describes a potent inhibitory effect, but quantitative data (Ki or IC50) was not provided.
Experimental Protocols
The determination of inhibitory activity of this compound against various proteases involves specific enzymatic assays. Below are detailed methodologies for key experiments.
Chymotrypsin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of this compound against α-chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.
-
In a 96-well plate, add increasing concentrations of this compound (diluted from the stock solution) to the wells. Include a control well with DMSO only.
-
Add the α-chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (Suc-AAPF-pNA) to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Papain Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the cysteine protease papain.
Materials:
-
Papain (from papaya latex)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Activation buffer (e.g., phosphate (B84403) buffer, pH 6.2, containing L-cysteine and EDTA)
-
DMSO for dissolving this compound
-
Spectrophotometer
Procedure:
-
Activate papain by pre-incubating it in the activation buffer.
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction cuvette, mix the activation buffer, varying concentrations of this compound, and the activated papain solution. Incubate for a defined period to allow for inhibitor interaction.
-
Initiate the reaction by adding the BAEE substrate.
-
Monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 or ID50 value.
Cathepsin B Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibition of Cathepsin B by this compound.
Materials:
-
Recombinant human Cathepsin B
-
This compound
-
Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) as a fluorogenic substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
DMSO for dissolving this compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Activate Cathepsin B by pre-incubating it in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, different concentrations of this compound, and the activated Cathepsin B. Incubate for a specific time at 37°C.
-
Start the enzymatic reaction by adding the fluorogenic substrate Z-RR-AMC.
-
Measure the increase in fluorescence over time. The fluorescence of the released AMC is proportional to the enzyme activity.
-
Calculate the rate of reaction and the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The proteases inhibited by this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for predicting the broader biological effects of this compound inhibition.
Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin can cleave and activate Protease-Activated Receptors (PARs), specifically PAR1 and PAR2, on the surface of intestinal epithelial cells. This interaction initiates intracellular signaling cascades that play a role in gut homeostasis.
Caption: Chymotrypsin-mediated activation of PAR2 signaling pathway.
Cathepsin L in Cancer Progression
Cathepsin L is frequently overexpressed in various cancers and contributes to tumor progression and metastasis through multiple mechanisms, including the TGF-β-mediated epithelial-mesenchymal transition (EMT).
Caption: Role of Cathepsin L in TGF-β signaling and cancer progression.
Papain-Induced Immune Signaling
The cysteine protease papain, often used as a model allergen, can trigger a type 2 immune response by activating various signaling pathways in immune cells.
Caption: Simplified overview of papain-induced inflammatory signaling.
Experimental Workflow for IC50 Determination
The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a target protease.
Caption: General experimental workflow for IC50 determination.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. 胰凝乳蛋白酶抑制剂 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chymostatin - XenWiki [wiki.xenbase.org]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
Chymostatin C: A Comparative Guide to Its Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Chymostatin C is a well-established protease inhibitor with a recognized role in preventing protein degradation in vitro. This guide provides a comprehensive comparison of this compound's performance with other commonly used protease inhibitors across various cell lines. Experimental data, detailed protocols, and pathway visualizations are presented to assist researchers in selecting the most appropriate inhibitor for their specific applications.
Performance Comparison of Protease Inhibitors
This compound is a potent inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases, such as cathepsins. Its efficacy can vary between different cell lines due to variations in their proteasome composition and activity. This section compares the performance of this compound with Leupeptin (B1674832), a cysteine and serine protease inhibitor, and MG-132, a potent and specific proteasome inhibitor.
Table 1: Comparative Efficacy of Protease Inhibitors in Different Cell Lines
| Inhibitor | Target Proteases | Cell Line | IC50 Value | Key Findings & References |
| This compound | Chymotrypsin-like serine proteases, Cathepsins | Human H441 Lung Cancer | 1.2 µM | Inhibited proliferation of lung cancer cells. Showed no cytotoxicity in normal mouse lung epithelial cells up to 100 µM. |
| Cultured Rat Hepatocytes | Not specified | Inhibited the degradation of long-lived proteins. | ||
| Rat Muscle Homogenates | Not specified | Inhibited cathepsin B and a chymotrypsin-like proteinase. | ||
| Leupeptin | Cysteine and serine proteases (e.g., trypsin, cathepsins) | Rat Hepatocytes | Not specified | Inhibited the intracellular maturation of cathepsin L.[1] |
| Mammalian Cells | Not specified | Inhibits lysosomal proteolysis, leading to the accumulation of autophagic vesicles.[2] | ||
| Chinese Hamster V79 Cells | Not specified | Exhibited a modest inhibition of potentially lethal damage repair after irradiation.[3] | ||
| MG-132 | 26S Proteasome (Chymotrypsin-like, Trypsin-like, and Peptidylglutamyl peptide hydrolyzing activities) | Multiple Myeloma Cell Lines | Weak inhibition of CT-L and PGPH activities | Less potent in inducing apoptosis compared to PS-341 in these cells.[4] |
| Various Cancer Cell Lines | Variable | A widely used benchmark for proteasome inhibition, often co-inhibiting multiple proteasome activities at higher concentrations.[5] |
Experimental Protocols
General Protocol for Treating Cultured Cells with Protease Inhibitors
This protocol provides a basic framework for treating adherent or suspension cell lines with protease inhibitors to assess their effects on cellular processes.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, A549, MCF-7)
-
Complete cell culture medium
-
Protease inhibitors (this compound, Leupeptin, MG-132)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Suspension cells: Seed cells in multi-well plates at a desired density.
-
-
Inhibitor Preparation: Prepare stock solutions of this compound, Leupeptin, and MG-132 in an appropriate solvent (e.g., DMSO). Further dilute the stock solutions in complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the protease inhibitors. Include a vehicle control (medium with the solvent at the same concentration used for the inhibitors).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using a cell scraper or trypsinization.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Downstream Analysis: Pellet the cells by centrifugation and proceed with cell lysis for subsequent assays, such as Western blotting or protease activity assays.
Protocol for Measuring Proteasome Activity in Cell Lysates
This protocol details a method to quantify the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate. This assay can be used to compare the inhibitory effects of this compound and other proteasome inhibitors.
Materials:
-
Cell lysates prepared from control and inhibitor-treated cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells. Bring the total volume in each well to 100 µL with Assay Buffer. Include a blank control (Assay Buffer only).
-
Substrate Addition: Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the blank reading from all measurements. Compare the fluorescence intensity of the inhibitor-treated samples to the control to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Proteasome Inhibition and its Effect on the NF-κB Signaling Pathway
Proteasome inhibitors, including those with chymotrypsin-like specificity like this compound (though to a lesser extent than broad proteasome inhibitors), can impact cellular signaling pathways. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for regulating inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation.[6][7]
Caption: Inhibition of the 26S proteasome by compounds like this compound or MG-132 prevents the degradation of IκB, thereby blocking the activation and nuclear translocation of NF-κB.
Experimental Workflow for Comparing Protease Inhibitors
The following diagram outlines a typical workflow for comparing the efficacy of different protease inhibitors in a cell-based assay.
Caption: A streamlined workflow for the comparative analysis of protease inhibitors in cultured cells, from cell preparation to data interpretation.
References
- 1. Inhibitory effect of leupeptin on the intracellular maturation of lysosomal cathepsin L in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal Proteolysis Inhibition Selectively Disrupts Axonal Transport of Degradative Organelles and Causes an Alzheimer's-Like Axonal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of cathepsin B and leupeptin on potentially lethal damage repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B activation in vitro and in vivo: role of 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protease Inhibition: A Comparative Guide to Chymostatin C and its Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate protease inhibitor is a critical step in ensuring the integrity of experimental results. This guide provides an objective comparison of Chymostatin (B1668925) C, a well-established protease inhibitor, with its common alternatives. The performance of these inhibitors is evaluated using quantitative experimental data, and detailed protocols are provided to enable researchers to validate these findings in their own laboratories.
Chymostatin C is a potent, reversible inhibitor of a variety of proteases, making it a versatile tool in preventing protein degradation in cellular extracts and in studying the role of specific proteases in biological pathways. Its primary targets include chymotrypsin (B1334515), papain, and several lysosomal cysteine proteases such as cathepsins A, B, C, H, and L. However, a range of other protease inhibitors with different specificities, mechanisms of action, and physical properties are also available. This guide will focus on a comparative analysis of this compound against three widely used alternatives: Leupeptin, Aprotinin, and Phenylmethylsulfonyl fluoride (B91410) (PMSF).
Quantitative Comparison of Protease Inhibitor Performance
The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following tables summarize the available quantitative data for this compound and its alternatives against a panel of common proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| This compound | Chymotrypsin | 0.4 nM[1] |
| Cathepsin G | 150 nM[1] | |
| Protein Methylesterase | 540 nM[2] | |
| Leupeptin | Trypsin | 3.5 nM[3] |
| Cathepsin B | 4.1 nM[3] | |
| Calpain | 72 nM[3] | |
| Plasmin | 3.4 µM[3] | |
| Kallikrein | 19 µM[4] | |
| Protein Methylesterase | 35 nM[2] | |
| Aprotinin | Trypsin (bovine) | 0.06 pM[5] |
| Chymotrypsin | 9 nM[6] | |
| Kallikrein (pancreatic) | 1.0 nM | |
| Plasmin (porcine) | 4.0 nM | |
| Elastase (human leukocyte) | 3.5 µM |
| Inhibitor | Target Protease | IC50 |
| This compound | Chymotrypsin | 150 ng/mL[7] |
| Papain | 7.5 µg/mL[7] | |
| SARS-CoV-2 Mpro | 15.81 µM[8] | |
| Leupeptin | SARS-CoV-2 Mpro | 127.2 µM[9][10] |
| Human Coronavirus 229E | ~1 µM[9][10] | |
| Aprotinin | Various Proteases | 0.06 - 0.80 µM[11] |
| PMSF | Neutrophil Elastase | 109.5 µM[12] |
Experimental Protocols
To validate the efficacy of these protease inhibitors, standardized enzymatic assays are essential. Below are detailed protocols for assessing the inhibitory activity against chymotrypsin, a common target for this compound and PMSF, and a general protease activity assay that can be adapted for other proteases.
Chymotrypsin Activity Assay
This protocol is adapted from a fluorometric assay kit and can be used to determine the inhibitory potential of various compounds against chymotrypsin.
Materials:
-
Chymotrypsin enzyme
-
Chymotrypsin substrate (e.g., a synthetic fluorogenic substrate)
-
Chymotrypsin Assay Buffer
-
Test inhibitors (this compound, PMSF, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (black for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 380/460 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of chymotrypsin in Chymotrypsin Assay Buffer. Prepare a stock solution of the chymotrypsin substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration. Prepare serial dilutions of the test inhibitors.
-
Assay Setup: To each well of the 96-well plate, add the following:
-
Assay Buffer
-
Test inhibitor solution (or solvent control)
-
Chymotrypsin enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the chymotrypsin substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
General Protease Activity Assay (Colorimetric)
This protocol utilizes a colorimetric substrate to measure total protease activity and can be used to assess the broad-spectrum inhibitory effects of compounds like Leupeptin and Aprotinin.
Materials:
-
Protease source (e.g., cell lysate, purified enzyme)
-
Protease substrate (e.g., casein)
-
Trichloroacetic acid (TCA)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Test inhibitors
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the protease source with the test inhibitor (or buffer control) in phosphate buffer at 37°C for 15 minutes.
-
Substrate Addition: Add the casein substrate to the mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Measurement: Carefully transfer the supernatant, which contains the soluble peptides produced by protease activity, to a new tube or a cuvette. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of liberated peptides.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control samples.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the context in which these inhibitors are used is crucial for understanding their application. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for comparing protease inhibitors.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leupeptin and chymostatin inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Chymostatin C
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining the integrity of their work. Chymostatin C, a potent serine/cysteine protease inhibitor, requires meticulous handling and disposal to mitigate potential biological and environmental risks. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid or in solution). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls: All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.[1][2] A safety shower and eyewash station should be readily accessible.[2]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste depends on its form (solid or liquid) and the nature of the contamination. All waste contaminated with this compound should be treated as hazardous chemical waste.
1. Solid this compound Waste Disposal:
-
Unused or Expired Reagent: The primary container of solid this compound should be disposed of through an approved hazardous waste disposal service. Do not attempt to dispose of it in regular laboratory trash.
-
Contaminated Labware: Items such as weigh boats, spatulas, and empty vials that have come into direct contact with solid this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
2. Liquid this compound Waste Disposal:
Liquid waste includes stock solutions, working solutions, and any aqueous buffers or solvents used to rinse contaminated labware.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible waste container. Clearly label the container as "Hazardous Waste: this compound" and list all chemical constituents, including solvents.
-
Chemical Inactivation (Recommended): Prior to collection by a hazardous waste management service, it is best practice to inactivate the biological activity of this compound. This is typically achieved through hydrolysis, which breaks down the peptide structure.
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
This protocol details the chemical degradation of this compound in liquid waste streams through base hydrolysis.
Objective: To hydrolyze and inactivate this compound in aqueous solutions before final disposal.
Materials:
-
Collected liquid waste containing this compound.
-
1M Sodium Hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
A designated chemical fume hood.
-
A labeled, sealable, and chemically resistant waste container.
Procedure:
-
Preparation: Perform all subsequent steps within a certified chemical fume hood. Ensure the liquid waste container is placed in secondary containment to prevent spills.
-
Basification: Slowly add 1M Sodium Hydroxide (NaOH) to the liquid waste containing this compound.[1] The goal is to raise the pH of the solution significantly to facilitate hydrolysis.
-
Incubation: After basification, securely seal the waste container. Allow the mixture to stand for a minimum of 24 hours at room temperature.[1] This incubation period is crucial for the complete degradation of the peptide.[1]
-
Neutralization: After the 24-hour inactivation period, carefully unseal the container within the fume hood. Check the pH of the solution. Neutralize the waste by slowly adding a suitable acid (e.g., 1M Hydrochloric Acid - HCl) until the pH is between 6.0 and 8.0.[1]
-
Final Disposal: The neutralized, inactivated waste should be stored in the sealed, labeled container until collection by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
3. Disposal of Contaminated Sharps:
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
Quantitative Data for Disposal Management
| Parameter | Value/Range | Rationale |
| Inactivation Reagent | 1M Sodium Hydroxide (NaOH) | A strong base that effectively hydrolyzes peptide bonds.[1][3] |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for the complete chemical degradation of the peptide.[1] |
| Final pH of Waste | 6.0 - 8.0 | Neutralization is a standard procedure for chemical waste to ensure safety during storage and transport.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and compliance with institutional and regulatory standards.
References
Personal protective equipment for handling Chymostatin C
Essential Safety and Handling of Chymostatin C
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory reagents is paramount. This document provides immediate and essential safety and logistical information for the protease inhibitor, this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| Protection Type | Specification | Standard/Regulation |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Skin Protection | Chemical-resistant gloves. A complete protective suit is recommended to prevent skin contact. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood. | NIOSH/MSHA (US) or EN149 (EU)[1] |
Operational Plan: Safe Handling Procedure
This compound should be handled with care in a controlled laboratory setting. Adherence to the following procedural steps will help ensure safe usage.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid the inhalation of dust or aerosols.[1][2]
-
Ensure a safety shower and eyewash station are readily accessible.[1][2]
2. Preparation of Stock Solutions:
-
This compound is a crystalline solid.[3]
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO), where it is soluble at approximately 10 mg/mL.[3]
-
Caution: DMSO can facilitate the absorption of substances through the skin.[4] Always wear appropriate gloves and handle with care.
-
For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. The solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[3]
-
Aqueous solutions are not recommended for storage for more than one day.[3]
3. Experimental Use:
-
The recommended working concentration for this compound is typically in the range of 6 to 60 µg/mL (10 to 100 µM).[4]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly sealed when not in use.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product and Contaminated Waste:
-
All waste materials, including unused this compound and contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the waste through an approved waste disposal facility, following all federal, state, and local regulations.[1]
2. Contaminated Packaging:
-
Dispose of the original container and any unused contents in accordance with federal, state, and local requirements.[1]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with an absorbent material.
-
Using non-sparking tools, carefully sweep up the material and place it into a suitable container for disposal.[1][2]
-
Decontaminate the spill site with a 10% caustic solution and allow the area to ventilate completely before resuming work.[1][2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
